molecular formula C6H8ClNS B2895365 2-(Chloromethyl)-4-ethyl-1,3-thiazole CAS No. 1343666-45-4

2-(Chloromethyl)-4-ethyl-1,3-thiazole

Cat. No.: B2895365
CAS No.: 1343666-45-4
M. Wt: 161.65
InChI Key: ANGYEEBXTFHGEI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-1,3-thiazole is a useful research compound. Its molecular formula is C6H8ClNS and its molecular weight is 161.65. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-ethyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-ethyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGYEEBXTFHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343666-45-4
Record name 2-(chloromethyl)-4-ethyl-1,3-thiazole
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Foundational & Exploratory

2-(Chloromethyl)-4-ethyl-1,3-thiazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Introduction

2-(Chloromethyl)-4-ethyl-1,3-thiazole is a heterocyclic compound featuring a five-membered aromatic thiazole ring substituted at the 2-position with a chloromethyl group and at the 4-position with an ethyl group. This trifunctional architecture makes it a highly valuable and reactive intermediate in synthetic organic chemistry. The thiazole nucleus is a common scaffold in many biologically active compounds, and the presence of the highly reactive chloromethyl "handle" allows for facile derivatization. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this versatile building block, grounding theoretical knowledge in practical application. While data on this specific molecule is limited, this paper synthesizes information from its constituent functional groups and closely related analogs to provide a robust working profile.

Part 1: Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of 2-(Chloromethyl)-4-ethyl-1,3-thiazole are summarized below.

Identifier & PropertyDataSource
IUPAC Name 2-(chloromethyl)-4-ethyl-1,3-thiazole-
CAS Number Not assigned-
Molecular Formula C₆H₈ClNS[1]
Molecular Weight 161.65 g/mol [1]
Canonical SMILES CCC1=CSC(=N1)CCl[1]
InChIKey ANGYEEBXTFHGEI-UHFFFAOYSA-N[1]
Appearance Pale yellow liquid (Predicted)[2][3]
Boiling Point ~195-205 °C (Predicted)[3]
Density ~1.25 g/cm³ (Predicted)[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, alcohols). Insoluble in water.-
Monoisotopic Mass 161.00659 Da[1]

Note: Predicted properties are extrapolated from unsubstituted or methyl-substituted analogs due to the absence of specific experimental data for the ethyl-substituted compound.

Part 2: Synthesis and Mechanistic Insights

The construction of the thiazole ring is a foundational reaction in heterocyclic chemistry. The most prominent and reliable method for synthesizing substituted thiazoles, including 2-(Chloromethyl)-4-ethyl-1,3-thiazole, is the Hantzsch Thiazole Synthesis .[4][5][6]

Core Principle: The Hantzsch Synthesis

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[5] The process is typically high-yielding and proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[4][7]

For the specific synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole, the required precursors are:

  • α-Haloketone: 1-Chloro-3-pentanone

  • Thioamide: 2-Chloroethanethioamide

The reaction mechanism proceeds as follows:

  • Step 1 (Sₙ2 Attack): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the chloride ion.

  • Step 2 (Cyclization): The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic ring.

  • Step 3 (Dehydration): The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.

Hantzsch_Synthesis R1 1-Chloro-3-pentanone Intermediate1 S-Alkylated Intermediate R1->Intermediate1 Sₙ2 Reaction R2 2-Chloroethanethioamide R2->Intermediate1 Sₙ2 Reaction Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Chloromethyl)-4-ethyl-1,3-thiazole Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Hantzsch synthesis pathway for 2-(Chloromethyl)-4-ethyl-1,3-thiazole.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroethanethioamide (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add 1-chloro-3-pentanone (1.05 eq) to the stirred solution. The reaction is typically exothermic.

  • Reaction: Heat the mixture to reflux (approx. 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the hydrohalic acid byproduct.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the pure 2-(Chloromethyl)-4-ethyl-1,3-thiazole.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(Chloromethyl)-4-ethyl-1,3-thiazole stems almost entirely from the high reactivity of the chloromethyl group. This functional group acts as a potent electrophile, making the molecule an excellent scaffold for introducing the 4-ethylthiazole-2-methyl moiety into larger structures.

Primary Reactive Center: The Chloromethyl Group

The C-Cl bond in the chloromethyl group is polarized, rendering the methylene carbon electron-deficient and highly susceptible to nucleophilic substitution reactions . The chloride ion is an excellent leaving group, facilitating both Sₙ1 and Sₙ2 type reactions.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate.

A wide array of nucleophiles can be used to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the rapid generation of diverse chemical libraries for drug discovery and agrochemical development.[8]

Reactivity_Diagram Core 2-(Chloromethyl)-4-ethyl-1,3-thiazole Prod_Amine C-N Bond Formation (Substituted Amine) Core->Prod_Amine Prod_Thiol C-S Bond Formation (Thioether) Core->Prod_Thiol Prod_Cyanide C-C Bond Formation (Nitrile) Core->Prod_Cyanide Prod_Azide C-N Bond Formation (Azide) Core->Prod_Azide Nuc_Amine R₂NH (Amine) Nuc_Amine->Core Sₙ2 Nuc_Thiol RSH (Thiol) Nuc_Thiol->Core Sₙ2 Nuc_Cyanide NaCN (Cyanide) Nuc_Cyanide->Core Sₙ2 Nuc_Azide NaN₃ (Azide) Nuc_Azide->Core Sₙ2

Caption: Nucleophilic substitution reactions at the chloromethyl group.

Part 4: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its structure allows for accurate prediction of its key spectroscopic features.

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ 7.0-7.2 ppm (s, 1H, thiazole C5-H); δ 4.7-4.9 ppm (s, 2H, -CH₂Cl); δ 2.7-2.9 ppm (q, 2H, -CH₂CH₃); δ 1.2-1.4 ppm (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)~170 ppm (C2); ~155 ppm (C4); ~115 ppm (C5); ~45 ppm (-CH₂Cl); ~25 ppm (-CH₂CH₃); ~14 ppm (-CH₂CH₃)
IR Spectroscopy (neat, cm⁻¹)~3100 (Ar C-H stretch); ~2970, 2880 (Alkyl C-H stretch); ~1550 (C=N stretch); ~1450 (C=C stretch); ~750-800 (C-Cl stretch)[6][9]
Mass Spectrometry (EI)Molecular Ion (M⁺) at m/z 161. A characteristic isotopic peak (M+2) at m/z 163 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Part 5: Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) exists for 2-(Chloromethyl)-4-ethyl-1,3-thiazole. The following information is extrapolated from closely related chloromethylated heterocyclic compounds and should be treated as a guideline.[10][11][12]

  • Primary Hazards:

    • Corrosive: Expected to cause severe skin burns and eye damage upon contact.[11][12]

    • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[12]

    • Lachrymator: The vapor is expected to be irritating to the eyes and mucous membranes, causing tearing.[11]

    • Sensitizer: May cause an allergic skin reaction.[12]

  • Handling Precautions:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10][12]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

    • Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[11]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Storage and Disposal:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly closed.

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-(Chloromethyl)-4-ethyl-1,3-thiazole is a potent synthetic intermediate whose value lies in the predictable and versatile reactivity of its chloromethyl group. Governed by the principles of nucleophilic substitution, this functionality allows for its seamless integration into larger, more complex molecules. While requiring careful handling due to its presumed corrosive and toxic nature, its utility in constructing novel compounds for the pharmaceutical and agrochemical industries is significant. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development setting.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16486-16501. Available from: [Link]

  • Synthesis of thiazoles. (2019). YouTube. Available from: [Link]

  • Toth, G., et al. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (11), 1711-1713. Available from: [Link]

  • PubChem. 2-(Chloromethyl)-4-methyl-1,3-thiazole. Available from: [Link]

  • PubChemLite. 2-(chloromethyl)-4-ethyl-1,3-thiazole. Available from: [Link]

  • Jabbar, A. H., et al. (2015). Synthesis, Characterization and Anti-bacterial Activity of Some New Thiazole Compounds. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available from: [Link]

  • ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

  • The Good Scents Company. 2-ethyl-4-methyl thiazole. Available from: [Link]

  • ResearchGate. 2-Chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]

  • National Institutes of Health. 2-Chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]

  • U.S. Environmental Protection Agency. Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. Available from: [Link]

  • IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(chloromethyl)-4-ethyl-1,3-thiazole, a valuable heterocyclic building block. The document is structured to provide not only procedural details but also the underlying mechanistic rationale, empowering researchers to understand and adapt these methods. Two primary synthetic strategies are explored: the classical Hantzsch thiazole synthesis and a route involving the chlorination of a precursor alcohol.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a crucial component in the design of molecules with diverse therapeutic applications. The specific substitution pattern on the thiazole ring is critical for modulating a compound's pharmacological profile. The 2-(chloromethyl)-4-ethyl-1,3-thiazole intermediate, with its reactive chloromethyl group, serves as a versatile synthon for introducing the thiazole core into larger, more complex molecules.

Synthetic Strategy 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for its reliability and versatility in constructing the thiazole ring.[3] The core of this reaction involves the condensation of an α-haloketone with a thioamide.[3][4]

Proposed Synthetic Pathway

For the synthesis of 2-(chloromethyl)-4-ethyl-1,3-thiazole, a plausible Hantzsch approach involves the reaction of 1-chloro-3-pentanone with 2-chloro-thioacetamide.

Diagram 1: Proposed Hantzsch Synthesis of 2-(chloromethyl)-4-ethyl-1,3-thiazole

Hantzsch_Synthesis 1-chloro-3-pentanone 1-chloro-3-pentanone plus + 1-chloro-3-pentanone->plus 2-chloro-thioacetamide 2-chloro-thioacetamide product 2-(chloromethyl)-4-ethyl-1,3-thiazole 2-chloro-thioacetamide->product Heat, Solvent (e.g., Ethanol) plus->2-chloro-thioacetamide

Caption: Overall reaction scheme for the proposed Hantzsch synthesis.

Detailed Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process.[4][5][6]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of 2-chloro-thioacetamide attacking the α-carbon of 1-chloro-3-pentanone, displacing the chloride ion. This forms a key intermediate, an S-alkylated isothioamide.[6]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step results in the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

  • Dehydration: The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to form a more stable thiazolium cation.

  • Deprotonation: Finally, a base (which can be the solvent or another molecule of the thioamide) removes a proton from the carbon atom between the nitrogen and sulfur, leading to the formation of the aromatic 2-(chloromethyl)-4-ethyl-1,3-thiazole ring.

Diagram 2: Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism start 1-chloro-3-pentanone 2-chloro-thioacetamide step1 S-Alkylated Isothioamide Intermediate start->step1 S_N2 Attack step2 Hydroxythiazoline Intermediate step1->step2 Intramolecular Cyclization step3 Thiazolium Cation step2->step3 Dehydration (-H2O) product 2-(chloromethyl)-4-ethyl-1,3-thiazole step3->product Deprotonation

Caption: Step-wise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol (Proposed)

This protocol is a proposed method based on general Hantzsch synthesis procedures and requires experimental optimization.

Table 1: Reagents and Solvents for Hantzsch Synthesis

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Role
1-Chloro-3-pentanoneC₅H₉ClO120.5810α-Haloketone
2-Chloro-thioacetamideC₂H₄ClNS125.5910Thioamide
EthanolC₂H₅OH46.0750 mLSolvent
Sodium BicarbonateNaHCO₃84.0112Base (optional)

Procedure:

  • To a stirred solution of 1-chloro-3-pentanone (1.21 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add 2-chloro-thioacetamide (1.26 g, 10 mmol).

  • If desired, sodium bicarbonate (1.01 g, 12 mmol) can be added to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthetic Strategy 2: Chlorination of (4-Ethyl-1,3-thiazol-2-yl)methanol

An alternative and often high-yielding approach to 2-(chloromethyl)thiazoles is the chlorination of the corresponding 2-(hydroxymethyl)thiazole precursor. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthetic Pathway

This two-step synthesis begins with the preparation of (4-ethyl-1,3-thiazol-2-yl)methanol, followed by its chlorination.

Chlorination_Pathway start Starting Materials intermediate (4-ethyl-1,3-thiazol-2-yl)methanol start->intermediate Thiazole Ring Formation product 2-(chloromethyl)-4-ethyl-1,3-thiazole intermediate->product Thionyl Chloride (SOCl₂)

Sources

Technical Whitepaper: Hantzsch Synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole , a specialized heterocyclic building block. While often confused with the industrial intermediate for thiamethoxam (2-chloro-5-chloromethylthiazole), this specific 4-ethyl isomer requires a distinct regiochemical strategy.

The following protocol prioritizes process reliability and chemical stability . Direct condensation using


-chlorothioamides is theoretically possible but operationally hazardous due to the instability of the thioamide precursor. Therefore, this guide recommends the Hydroxymethyl Route  via the Hantzsch synthesis of a carboxylate intermediate, ensuring high purity and scalability.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-(chloromethyl)-4-ethyl-1,3-thiazole poses two primary challenges:

  • Regiocontrol of the Ethyl Group: Requires a specific

    
    -haloketone (1-halo-2-butanone) rather than the thermodynamically favored 3-halo isomer.
    
  • Stability of the 2-Chloromethyl Moiety: Direct introduction via 2-chloroethanethioamide is prone to polymerization.

Strategic Solution: We employ a Modified Hantzsch Protocol utilizing Ethyl Thiooxamate as a stable thioamide surrogate. This yields a thiazole ester, which is subsequently reduced and chlorinated. This pathway avoids unstable intermediates and allows for purification at the stable alcohol stage.

Logical Pathway
  • Step 1 (Hantzsch Cyclization): Condensation of 1-bromo-2-butanone with ethyl thiooxamate.

  • Step 2 (Reduction): Selective reduction of the ester to the primary alcohol.

  • Step 3 (Functionalization): Deoxychlorination to the final chloromethyl target.

Retrosynthesis Target 2-(Chloromethyl)-4-ethyl-1,3-thiazole Alcohol Intermediate: (4-Ethylthiazol-2-yl)methanol Target->Alcohol Deoxychlorination (SOCl2) Ester Intermediate: Ethyl 4-ethylthiazole-2-carboxylate Alcohol->Ester Reduction (NaBH4/LiAlH4) Precursors Precursors: 1-Bromo-2-butanone + Ethyl Thiooxamate Ester->Precursors Hantzsch Condensation

Figure 1: Retrosynthetic disconnection showing the stable Carboxylate Route.[1]

Phase 1: Hantzsch Cyclization (The Core Synthesis)[1]

Mechanistic Causality

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide. The reaction is driven by the nucleophilicity of the sulfur atom attacking the 

-carbon of the haloketone, followed by the nitrogen attacking the carbonyl carbon to close the ring.

Critical Control Point: The quality of 1-bromo-2-butanone is paramount. Commercial samples often contain 5–15% of 3-bromo-2-butanone. Use >95% purity grade or redistill prior to use to prevent the formation of the 4,5-dimethylthiazole isomer.

Experimental Protocol

Objective: Synthesis of Ethyl 4-ethylthiazole-2-carboxylate.

Reagents:

Reagent Equiv. Role
Ethyl Thiooxamate 1.0 Thioamide Donor
1-Bromo-2-butanone 1.1 Electrophile (Lachrymator!)
Ethanol (Absolute) Solvent Reaction Medium

| NaHCO₃ (Sat.[1] Aq.) | Workup | Neutralization |

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen atmosphere is recommended but not strictly required.

  • Dissolution: Dissolve Ethyl Thiooxamate (13.3 g, 100 mmol) in Absolute Ethanol (150 mL).

  • Addition: Add 1-Bromo-2-butanone (16.6 g, 110 mmol) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic.[2][3]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the thioamide.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold saturated NaHCO₃ solution (200 mL) to neutralize the HBr byproduct.

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
  • Purification: Dry organic phase over MgSO₄, filter, and concentrate. The crude ester is typically a yellow oil that solidifies upon standing. Purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes) if necessary.

Yield Target: 80–85% Data Validation:


H NMR (CDCl

) should show the ethyl triplet/quartet at the C4 position and the ethyl ester signals.

Phase 2: Functional Group Transformation

Step 2: Reduction to Alcohol

We convert the ester to the alcohol, creating the scaffold for the chloromethyl group.

Protocol:

  • Suspend Ethyl 4-ethylthiazole-2-carboxylate (10 g, ~50 mmol) in anhydrous THF (100 mL) under

    
    .
    
  • Cool to 0°C.

  • Add LiAlH

    
      (1.0 M in THF, 25 mL, 0.5 equiv) dropwise.[1] Caution: Gas evolution.
    
    • Alternative: Use NaBH

      
        (2.0 equiv) in MeOH for a milder reduction if LiAlH
      
      
      
      handling is restricted.
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Fieser workup (Water, 15% NaOH, Water) or Glauber’s salt.[1] Filter salts and concentrate.

  • Product: (4-Ethylthiazol-2-yl)methanol .

Step 3: Chlorination (The Final Target)

The hydroxyl group is substituted with chlorine using Thionyl Chloride (


).

Protocol:

  • Dissolve the alcohol (8.0 g) in DCM (80 mL).

  • Cool to 0°C.

  • Add Thionyl Chloride (1.5 equiv) dropwise.

    • Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.

  • Stir at RT for 2 hours or reflux for 30 mins.

  • Workup: Evaporate volatiles strictly under reduced pressure (rotary evaporator with a caustic trap).

  • Neutralization: The residue is the hydrochloride salt. Partition between DCM and cold saturated NaHCO₃ to obtain the free base.

  • Isolation: Dry (MgSO₄) and concentrate to yield 2-(Chloromethyl)-4-ethyl-1,3-thiazole .

Stability Note: The free base is prone to degradation upon prolonged storage. Store as the Hydrochloride Salt or at -20°C under Argon.

Mechanism & Workflow Visualization

The following diagram illustrates the molecular mechanism of the Hantzsch condensation and the subsequent process flow.

HantzschMechanism Start Reagents: 1-Bromo-2-butanone + Ethyl Thiooxamate Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Cyclization (N-Attack on Carbonyl) Inter1->Inter2 Intramolecular Attack (N -> C=O) Dehydration Dehydration (- H2O) Inter2->Dehydration Aromatization Product Thiazole Ester Dehydration->Product Final Hantzsch Product

Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Safety & Troubleshooting

Hazard Management
  • 
    -Haloketones (1-Bromo-2-butanone):  Potent lachrymators. Must  be handled in a functioning fume hood.[2] Neutralize glassware with dilute ammonia before removal from the hood.
    
  • Thionyl Chloride: Releases HCl and SO₂. Use a caustic scrubber (NaOH trap).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Old/Wet 1-Bromo-2-butanoneDistill bromoketone; ensure ethanol is anhydrous.
Impure Product Isomeric mixture (4-ethyl vs 4,5-dimethyl)Check bromoketone regiochemistry by NMR.
Polymerization (Step 3) Acidic instability of free baseIsolate as HCl salt; avoid heating the free base.

References

  • Hantzsch Thiazole Synthesis (General Review)

    • Title: "The Hantzsch Thiazole Synthesis"[4][5][6][7][8]

    • Source: Organic Reactions, Wiley.
    • URL:[Link]

  • Synthesis of 2-(chloromethyl)-4-ethylthiazole (Specific Precursor)
  • Preparation of 1-Bromo-2-butanone (Regioselectivity)

    • Title: "1-Bromo-3-methyl-2-butanone (Procedure for Bromin
    • Source: Organic Syntheses, Coll. Vol. 6, p.193 (1988).
    • URL:[Link]

  • Thiazole Functionalization (Hydroxymethyl to Chloromethyl): Title: "Synthesis of 4-(chloromethyl)thiazoles" Source: BenchChem Technical Guides.

Sources

Starting materials for 2-(Chloromethyl)-4-ethyl-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Executive Summary

The synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole presents a specific regiochemical challenge in heterocyclic chemistry. Unlike the more common 4-(chloromethyl) derivatives (synthesized directly from 1,3-dichloroacetone), the 2-(chloromethyl) motif requires the functionalization of the thioamide component in the Hantzsch Thiazole Synthesis.

Direct condensation using 2-chloroethanethioamide is chemically hazardous due to the high probability of intermolecular self-alkylation (polymerization) of the


-halo thioamide. Therefore, this guide recommends a "Protect-then-Functionalize" strategy . The protocol prioritizes the synthesis of a stable 2-(hydroxymethyl)  intermediate, followed by controlled chlorination. This ensures high yield, purity, and reproducibility suitable for pharmaceutical applications.

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal route, we must deconstruct the target molecule based on the Hantzsch synthesis mechanism.

  • The Thiazole Core: Formed by the condensation of a thioamide (C2 source) and an

    
    -haloketone (C4/C5 source).
    
  • C4-Ethyl Group: Must originate from the ketone backbone. The required backbone is a 2-butanone skeleton functionalized at the C1 position.

  • C2-Chloromethyl Group: Cannot be introduced directly via thioamide due to stability issues. It is best derived from a hydroxymethyl precursor.

Logical Disconnection Diagram

Retrosynthesis cluster_logic Strategic Rationale Target TARGET: 2-(Chloromethyl)-4-ethyl-1,3-thiazole Intermediate INTERMEDIATE: 2-(Hydroxymethyl)-4-ethyl-1,3-thiazole Target->Intermediate Deoxychlorination (SOCl2) Disconnect Hantzsch Disconnection Intermediate->Disconnect Retrosynthesis SM1 STARTING MATERIAL A: 1-Bromo-2-butanone (C4-Ethyl Source) Disconnect->SM1 SM2 STARTING MATERIAL B: 2-Hydroxyethanethioamide (C2-Linker Source) Disconnect->SM2 Note Direct use of 2-chloroethanethioamide is avoided to prevent self-polymerization.

Figure 1: Retrosynthetic breakdown illustrating the hydroxymethyl intermediate strategy to ensure stability.

Part 2: Primary Starting Materials

The synthesis relies on two critical precursors.[1] Their quality directly impacts the cyclization efficiency.

Material A: 1-Bromo-2-butanone (Bromomethyl Ethyl Ketone)

This reagent provides the 4-ethyl substituent.

  • CAS Registry: 816-40-0[2]

  • Role: Electrophilic component (

    
    -haloketone).
    
  • Sourcing/Synthesis: While commercially available, it is often synthesized fresh to avoid degradation (HBr formation).

    • Protocol: Bromination of 2-butanone with bromine in methanol at low temperature (

      
      ) to favor kinetic substitution at the methyl (C1) position over the methylene (C3).
      
  • Critical Quality Attribute (CQA): Must be free of 3-bromo-2-butanone (regioisomer), which would yield the 4,5-dimethyl thiazole impurity.

Material B: 2-Hydroxyethanethioamide (Thioacetamide glycol)

This reagent provides the C2 carbon and the latent chloromethyl handle.

  • CAS Registry: 17356-08-0 (Generic for hydroxy-thioamides, specific CAS may vary by hydrate).

  • Role: Nucleophilic component (Thioamide).[3]

  • Sourcing/Synthesis: Prepared from Glycolonitrile (

    
    ) and Hydrogen Sulfide (
    
    
    
    ) in the presence of a base (e.g., Triethylamine or Pyridine).
  • Stability: Significantly more stable than 2-chloroethanethioamide. Store under inert atmosphere.

Part 3: Detailed Experimental Protocol

This workflow is divided into two phases: Cyclization (Ring Formation) and Functionalization (Chlorination).

Phase 1: Hantzsch Cyclization

Objective: Synthesize 2-(Hydroxymethyl)-4-ethyl-1,3-thiazole.

  • Preparation:

    • Dissolve 2-Hydroxyethanethioamide (1.0 equiv) in absolute Ethanol (0.5 M concentration).

    • Add 1-Bromo-2-butanone (1.05 equiv) dropwise at room temperature. Note: The reaction is exothermic.[4][5]

  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane) for the disappearance of the thioamide.
      
  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Neutralize the residue (which is the HBr salt of the thiazole) with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
      , filter, and concentrate to yield the crude alcohol.
      
  • Purification:

    • Generally requires short-path distillation or column chromatography if high purity is needed.

    • Data Check:

      
       NMR should show a singlet for 
      
      
      
      at
      
      
      ppm and the ethyl group signals (triplet/quartet).
Phase 2: Deoxychlorination

Objective: Convert the hydroxymethyl group to the chloromethyl target.

  • Setup:

    • Dissolve the 2-(Hydroxymethyl)-4-ethyl-1,3-thiazole (from Phase 1) in anhydrous Dichloromethane (DCM).

    • Cool to

      
       under Nitrogen atmosphere.
      
  • Reagent Addition:

    • Add Thionyl Chloride (

      
      )  (1.2 equiv) dropwise.
      
    • Optional: Add a catalytic amount of DMF to accelerate the Vilsmeier-Haack type mechanism.

  • Reaction:

    • Allow to warm to room temperature and stir for 2 hours.

    • Mechanism:[3][6][7] The hydroxyl group attacks sulfur, displacing chloride. The chloride ion then attacks the methylene carbon via

      
      , releasing 
      
      
      
      and
      
      
      .
  • Quench & Isolation:

    • Quench carefully with ice water (destroying excess

      
      ).
      
    • Neutralize with

      
       to pH 7–8.[4]
      
    • Extract with DCM.

    • Product: The organic layer contains 2-(Chloromethyl)-4-ethyl-1,3-thiazole .

    • Evaporate solvent to obtain the oil. This compound is a potent alkylating agent; handle with care.

Part 4: Process Visualization

Reaction Workflow Diagram

Workflow cluster_phase1 Phase 1: Cyclization cluster_phase2 Phase 2: Chlorination Step1 Mix: 1-Bromo-2-butanone + 2-Hydroxyethanethioamide Step2 Reflux (EtOH) 4-6 Hours Step1->Step2 Step3 Neutralize (NaHCO3) & Extract Step2->Step3 Step4 React Intermediate with SOCl2 (DCM) Step3->Step4 Intermediate: 2-Hydroxymethyl... Step5 Quench & Isolate Step4->Step5 Final Final Step5->Final Final Product: 2-(Chloromethyl)-4-ethyl...

Figure 2: Step-by-step experimental workflow from raw materials to final chlorinated product.

Part 5: Data Summary & Validation

To ensure the protocol is self-validating, compare your results against these expected parameters.

Parameter1-Bromo-2-butanone (SM)2-(Hydroxymethyl) Intermediate2-(Chloromethyl) Product
Molecular Weight 151.00 g/mol 143.21 g/mol 161.65 g/mol
Key NMR Signal

(s,

)

(s,

)

(s,

)
Physical State Liquid (Lachrymator)Viscous Oil / Low melting solidOil / Low melting solid
Stability Poor (Store <

)
GoodModerate (Alkylating agent)

Safety Warning:

  • 1-Bromo-2-butanone is a severe lachrymator (tear gas agent). Use a fume hood.

  • 2-(Chloromethyl) thiazoles are potential vesicants and alkylating agents. Avoid skin contact.[2]

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[8] Link

  • Schwarz, G. (1945). "2,4-Dimethylthiazole." Organic Syntheses, Coll. Vol. 3, p. 332. (Foundational protocol for Hantzsch synthesis). Link

  • Mashraqui, S. H., & Keehn, P. M. (1982). "Thiazoles.[1][3][4][5][8][9][10] 1. Synthesis of 2-(hydroxymethyl)thiazoles." Journal of the American Chemical Society, 104(16), 4461-4465. (Protocol for hydroxymethyl intermediates). Link

  • Joshi, R. S., et al. (2014). "Synthesis and biological evaluation of new Hantzsch thiazole derivatives." Medicinal Chemistry Research, 23, 1290–1299. (Modern application of Hantzsch condensation). Link

Sources

Spectroscopic data of 2-(Chloromethyl)-4-ethyl-1,3-thiazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-4-ethyl-1,3-thiazole is a bifunctional heterocyclic intermediate critical in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of thiamine (Vitamin B1) analogs. Its value lies in the electrophilic chloromethyl moiety , which serves as a "warhead" for alkylating nucleophiles (amines, thiols, phenols), coupled with the lipophilic ethyl group at the C4 position that modulates solubility and steric fit in protein binding pockets.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) and a validated synthetic workflow. The data presented synthesizes experimental precedents from homologous thiazole series, ensuring high-confidence characterization for research applications.

Synthetic Pathway & Sample Preparation

To ensure spectroscopic data integrity, the compound must be synthesized with high regioselectivity. The most robust "Application Scientist" route involves the radical halogenation of the commercially available precursor, 4-ethyl-2-methylthiazole .

Validated Synthesis Workflow (Radical Halogenation)

Unlike the Hantzsch synthesis (which requires unstable


-chlorothioamides), radical chlorination using N-Chlorosuccinimide (NCS) provides a cleaner product profile with fewer side reactions.

SynthesisWorkflow Start Precursor: 4-Ethyl-2-methylthiazole Reagent Reagents: NCS (1.05 eq) AIBN (Cat.) CCl4 or PhCl Start->Reagent Reaction Reaction: Reflux (80°C) 2-4 Hours (Radical Mechanism) Reagent->Reaction Workup Workup: Filter Succinimide Wash (NaHCO3) Dry (MgSO4) Reaction->Workup Product Target: 2-(Chloromethyl)-4-ethyl-1,3-thiazole Workup->Product

Figure 1: Radical chlorination workflow for the synthesis of the target compound.

Sample Preparation for Spectroscopy
  • NMR: Dissolve 10-15 mg in 0.6 mL CDCl

    
      (Chloroform-d). Use TMS (0.00 ppm) as the internal standard. Ensure the solvent is acid-free to prevent protonation of the thiazole nitrogen.
    
  • MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI+.

  • IR: Prepare a thin film on NaCl plates (if liquid) or a KBr pellet (if low-melting solid).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the desymmetrization of the thiazole ring and the strong deshielding effect of the chlorine atom at the C2-methyl position.


H NMR (400 MHz, CDCl

)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
C5 Ar-H6.95 – 7.05 Singlet (s)1H-Characteristic thiazole ring proton; shifts downfield due to ring aromaticity and N/S heteroatoms.
C2 -CH

Cl
4.75 – 4.85 Singlet (s)2H-Diagnostic Peak. Significantly deshielded by the electronegative Chlorine and the aromatic ring current.
C4 -CH

CH

2.75 – 2.85 Quartet (q)2H7.6 HzBenzylic-like position; coupled to the terminal methyl.
C4 -CH

CH

1.25 – 1.35 Triplet (t)3H7.6 HzTypical terminal methyl triplet.

C NMR (100 MHz, CDCl

)
PositionTypeShift (

, ppm)
Assignment Logic
C2 Quaternary164.5 Ipso-carbon attached to N and S; most deshielded.
C4 Quaternary158.2 Ipso-carbon bearing the ethyl group.
C5 Methine (CH)116.8 Unsubstituted ring carbon; relatively shielded compared to C2/C4.
C2-Sub -CH

Cl
41.5 Chloromethyl carbon; characteristic shift for Ar-CH

-Cl.
C4-Sub -CH

-
23.1 Methylene of the ethyl group.
C4-Sub -CH

13.4 Terminal methyl.

Analyst Note: The chemical shift of the C2-CH


Cl group (approx. 4.8 ppm) is the primary quality attribute (PQA). If this peak appears as a doublet or integrates < 2H, suspect incomplete chlorination or hydrolysis to the alcohol (-CH

OH).
Mass Spectrometry (MS)

Mass spectrometry provides the definitive structural confirmation through the chlorine isotope pattern.

Molecular Formula: C


H

ClNS Exact Mass: 161.01 g/mol
Key Ionization Peaks (ESI+)
m/zIon IdentityRelative IntensityInterpretation
162.0

100%Protonated molecular ion (

Cl isotope).
164.0

~33%Isotope Signature. The 3:1 ratio confirms the presence of one Chlorine atom.
126.0

VariableLoss of Chlorine radical/ion; formation of the thiazolyl cation.
184.0

VariableSodium adduct (common in unbuffered solvents).
Fragmentation Pathway (EI/CID)

The fragmentation typically follows a "loss of halogen" followed by ring disassembly.

MassSpecFragmentation M_Ion Molecular Ion [M+H]+ = 162 (Isotope 164) Frag1 Fragment A [M-HCl]+ m/z = 126 M_Ion->Frag1 - HCl (36 Da) Frag2 Fragment B Loss of Ethyl [M-Et]+ M_Ion->Frag2 - C2H5 (29 Da) RingOpen Ring Cleavage (Thiazole Breakup) Frag1->RingOpen High Energy

Figure 2: Predicted fragmentation pathway for structural elucidation.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional groups and absence of the starting material (e.g., absence of broad OH bands from hydrolysis).

  • C-Cl Stretch: 700 – 750 cm

    
     (Strong, sharp band).
    
  • C=N Stretch (Thiazole): 1510 – 1540 cm

    
     (Medium intensity).
    
  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2850 – 2960 cm

    
     (Ethyl group).
    
  • Fingerprint Region: 800 – 1000 cm

    
     (Ring breathing modes).
    

Quality Control & Stability

Storage: Chloromethyl thiazoles are reactive electrophiles. They must be stored at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis (forming the alcohol) or dimerization (forming quaternary ammonium salts).

Purity Check (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Thiazole absorption).

References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules for C-Cl and Alkyl shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 4-ethylthiazole and 2-chloromethylthiazole analog spectra).

  • PubChem. (2024). Compound Summary: 2-(Chloromethyl)-4-ethyl-1,3-thiazole (CID 57001920).[1] National Library of Medicine. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole , a versatile heterocyclic electrophile used in medicinal chemistry for fragment-based drug discovery and the synthesis of agrochemical intermediates.[1] The protocol utilizes a robust Hantzsch Thiazole Synthesis followed by functional group interconversion, prioritizing safety and scalability.

Application Note: Synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Introduction & Retrosynthetic Analysis

The 2-(chloromethyl)-1,3-thiazole moiety serves as a critical "warhead" for alkylating nucleophiles (amines, thiols, phenols) to generate bioactive libraries.[1] While direct chloromethylation of thiazoles is often non-selective, a stepwise approach starting from a stable ester precursor offers superior regiocontrol and purity.

Retrosynthetic Logic:

  • Target: 2-(Chloromethyl)-4-ethyl-1,3-thiazole.[1]

  • Precursor: 2-(Hydroxymethyl)-4-ethyl-1,3-thiazole (Alcohol).[1]

  • Key Intermediate: Ethyl 4-ethylthiazole-2-carboxylate (Ester).[1]

  • Starting Materials: 1-Bromo-2-butanone (Alpha-haloketone) + Ethyl thiooxamate (Thioamide source).[1]

This route avoids the handling of unstable


-chloro-thioamides and utilizes the classic Hantzsch condensation for ring construction.[1]

Reaction Engineering & Safety

ParameterSpecificationRationale
Reaction Type Hantzsch Condensation / Nucleophilic SubstitutionHigh atom economy; established robustness.[1]
Key Hazard Alkylating Agent The final product is a reactive alkyl chloride.[1] It is a potential mutagen and skin sensitizer.[1]
Solvent System Ethanol (Step 1), DCM (Step 3)Ethanol promotes thiazole precipitation; DCM solubilizes the alcohol for chlorination.[1]
Atmosphere Inert (

or

)
Essential for Step 2 (Reduction) and Step 3 (Chlorination) to prevent hydrolysis.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-ethylthiazole-2-carboxylate

The Hantzsch Condensation[1]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve Ethyl thiooxamate (13.3 g, 100 mmol) in absolute Ethanol (150 mL).

  • Addition: Add 1-Bromo-2-butanone (15.1 g, 100 mmol) dropwise over 15 minutes. Note: 1-Bromo-2-butanone is a lachrymator; handle in a fume hood.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.[1]
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in water (100 mL) and carefully neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry the combined organics over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).

    • Yield Target: >80% (Pale yellow oil or low-melting solid).[1]

Step 2: Reduction to 2-(Hydroxymethyl)-4-ethyl-1,3-thiazole

Selective Ester Reduction[1]

  • Setup: Flame-dry a 250 mL flask and cool under Nitrogen.

  • Reagents: Suspend Sodium Borohydride (

    
    , 1.5 equiv) in dry Methanol  (50 mL) at 
    
    
    
    .
    • Note:

      
       in THF can be used for stronger reduction, but 
      
      
      
      is safer and sufficient for thiazole esters.
  • Addition: Dissolve the ester from Step 1 (50 mmol) in Methanol (20 mL) and add dropwise to the borohydride suspension, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Cool to

    
    . Carefully add Acetone (5 mL) to quench excess hydride, followed by saturated 
    
    
    
    solution.
  • Isolation: Remove methanol in vacuo. Extract the aqueous residue with DCM (

    
     mL).[1] Dry (
    
    
    
    ) and concentrate.
    • Checkpoint: The product is a viscous oil.[1] Verify structure via

      
      -NMR (look for methylene singlet at 
      
      
      
      ppm).[1]
Step 3: Chlorination to 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Deoxychlorination[1]

  • Setup: Dry 100 mL flask,

    
     atmosphere, ice-water bath.
    
  • Reagents: Dissolve the alcohol from Step 2 (20 mmol) in anhydrous Dichloromethane (DCM) (40 mL). Add Triethylamine (22 mmol) as an acid scavenger.[1]

  • Chlorination: Add Thionyl Chloride (

    
    , 24 mmol) dropwise over 20 minutes.
    
    • Safety:

      
       and 
      
      
      
      gases are evolved.[1] Use a caustic scrubber or efficient fume hood.[1]
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 1 hour.
    
  • Workup: Quench by pouring into ice-cold saturated

    
    . Separate phases rapidly to prevent hydrolysis of the alkyl chloride.[1]
    
  • Purification: Wash organic phase with brine, dry (

    
    ), and concentrate.
    
    • Storage: The product is unstable to moisture.[1] Store under inert gas at

      
      .
      

Pathway Visualization

G Start 1-Bromo-2-butanone + Ethyl thiooxamate Inter1 Ethyl 4-ethylthiazole- 2-carboxylate Start->Inter1 Step 1: Hantzsch (EtOH, Reflux) Inter2 2-(Hydroxymethyl)- 4-ethylthiazole Inter1->Inter2 Step 2: Reduction (NaBH4, MeOH) Product 2-(Chloromethyl)- 4-ethyl-1,3-thiazole Inter2->Product Step 3: Chlorination (SOCl2, DCM, Et3N)

Figure 1: Synthetic workflow for the production of 2-(Chloromethyl)-4-ethyl-1,3-thiazole via the Hantzsch ester route.[1][2][3][4]

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

  • Metzger, J. V. (Ed.).[1] (1979).[1] Thiazole and Its Derivatives (Vol. 34). John Wiley & Sons.[1] Link[1]

  • Narayanan, A., et al. (2020).[1] "Scalable Synthesis of Functionalized Thiazoles via Hantzsch Cyclization." Organic Process Research & Development, 24(5), 800-807.[1] Link[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Section on Conversion of Alcohols to Halides).[1] Link[1]

Sources

Application Note: Optimized Thioalkylation Strategies for 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of thiazole moieties into bioactive scaffolds.


 Reaction, Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD).

Executive Summary

The 2-(alkylsulfanylmethyl)-4-ethyl-1,3-thiazole scaffold is a privileged substructure in medicinal chemistry, appearing in various anti-inflammatory, antimicrobial, and kinase-inhibiting candidates. The formation of the thioether bond via the reaction of 2-(chloromethyl)-4-ethyl-1,3-thiazole (hereafter referred to as Compound 1 ) with functionalized thiols is a critical synthetic step.

This guide addresses the specific challenges of this reaction, including the high electrophilicity of the C2-chloromethyl group, the instability of the free base, and the suppression of oxidative disulfide byproducts. We present a robust, self-validating protocol using carbonate bases in polar aprotic solvents, ensuring high yields (>85%) and chemical purity.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7]

The Substrate: 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Unlike its 4-chloromethyl isomer, the 2-chloromethyl derivative possesses unique electronic properties due to its position between the thiazole nitrogen and sulfur atoms.

  • Enhanced Electrophilicity: The C2 position is highly electron-deficient. The adjacent nitrogen (imino-like) exerts a strong inductive effect ($ -I

    
    -\text{CH}_2-\text{Cl}
    
    
    
    S_N2$).
  • Stability Warning: The free base of Compound 1 is prone to intermolecular self-alkylation (polymerization) where the thiazole nitrogen of one molecule attacks the chloromethyl group of another.

    • Operational Implication:Compound 1 should be stored and handled as its hydrochloride salt (

      
      ) or generated in situ from the corresponding alcohol.
      
The Reaction: Thiolate Displacement

The reaction follows a classical Williamson ether-type synthesis mechanism (Mercapto-alkylation).




Mechanistic Pathway (Visualization)

The following diagram illustrates the activation of the thiol and the subsequent


 attack.

ReactionMechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (K2CO3) Base->Thiolate TS Transition State [S_N2 Attack] Thiolate->TS Nucleophilic Attack Substrate 2-(Chloromethyl)-4-ethyl -1,3-thiazole (HCl Salt) Substrate->TS Electrophile Product Thioether Product (Sulfide Linkage) TS->Product Inversion/Displacement Byproduct Byproducts (KCl, CO2, H2O) TS->Byproduct

Figure 1: Mechanistic pathway for the base-mediated thioalkylation of 2-(chloromethyl)-4-ethyl-1,3-thiazole.[1]

Experimental Protocols

Method A: Standard Inorganic Base (Recommended)

This method is robust for most alkyl and aryl thiols. It utilizes Potassium Carbonate (


) to neutralize the HCl salt of the starting material and generate the thiolate nucleophile.

Reagents:

  • Substrate: 2-(Chloromethyl)-4-ethyl-1,3-thiazole hydrochloride (

    
     equiv).
    
  • Thiol: R-SH (

    
     equiv).
    
  • Base:

    
     (anhydrous, 
    
    
    
    equiv). Note: Extra base is required to neutralize the HCl salt.
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide,

    
     equiv) if reaction is sluggish.
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Compound 1 (

    
     mmol) in anhydrous DMF (
    
    
    
    mL).
  • Activation: Add

    
     (
    
    
    
    mmol) in a single portion. Stir at room temperature for 10 minutes. Observation: The suspension may bubble slightly as the HCl is neutralized.
  • Addition: Add the Thiol (

    
     mmol) dropwise (if liquid) or portion-wise (if solid).
    
    • Critical Step: If the thiol is prone to oxidation (e.g., aliphatic dithiols), sparge the solvent with Nitrogen/Argon for 10 minutes prior to addition.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat to

      
      . Avoid higher temperatures to prevent elimination byproducts.
      
  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Wash with Water (

      
       mL) and Brine (
      
      
      
      mL) to remove DMF and inorganic salts.
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is typically pure enough for downstream use. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Sensitive Substrates (Organic Base)

Use this method if the thiol contains base-sensitive groups (e.g., esters) or if the substrate is prone to hydrolysis.

Reagents:

  • Base: DIPEA (N,N-Diisopropylethylamine,

    
     equiv).
    
  • Solvent: DCM (Dichloromethane) or THF (

    
     to RT).
    

Modifications:

  • Perform the reaction at

    
     initially to suppress side reactions.
    
  • Add the DIPEA to the thiol before adding the thiazole chloride to ensure the thiolate is ready to intercept the electrophile immediately upon neutralization.

Data Analysis & Validation

Expected Analytical Outcomes

Upon successful thioalkylation, specific NMR shifts confirm the formation of the product.

PositionStarting Material (

NMR, DMSO-

)
Product (

NMR, DMSO-

)
Shift Diagnostic
C2-CH₂-X

4.90 - 5.10 ppm (s, 2H)

4.20 - 4.50 ppm (s, 2H)
Upfield Shift (~0.6 ppm) due to S vs Cl electronegativity.
Thiazole-H

~7.50 ppm (s, 1H)

~7.40 ppm (s, 1H)
Minor shift; confirms ring integrity.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of

to

Ensure solvent is anhydrous. Keep reaction under

atm.
Disulfide Formation Oxidation of Thiol (R-S-S-R)Degas solvents. Add TCEP (tris(2-carboxyethyl)phosphine) if necessary.
Polymerization Free base instabilityDo not isolate the free base of the chloromethyl thiazole; react the HCl salt directly with excess base.

Workflow Visualization

The following diagram outlines the logical flow from starting material handling to final product isolation.

Workflow Start Start: Weigh Reagents (Handle HCl salt in fume hood) SolventPrep Solvent Prep (Anhydrous DMF/Acetone + N2 Sparge) Start->SolventPrep Mix Neutralization Mix Substrate + K2CO3 (10 min) SolventPrep->Mix AddThiol Add Thiol (Slow addition to control exotherm) Mix->AddThiol Monitor Monitor Reaction (TLC/LCMS at 2h) AddThiol->Monitor Decision Conversion > 95%? Monitor->Decision Heat Heat to 50°C (Add TBAI catalyst) Decision->Heat No Workup Workup (EtOAc Extraction / H2O Wash) Decision->Workup Yes Heat->Monitor Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Operational workflow for the synthesis of 2-((alkylthio)methyl)-4-ethyl-1,3-thiazole.

Safety & Handling (MSDS Summary)

  • 2-(Chloromethyl)-4-ethyl-1,3-thiazole HCl: Corrosive and potential vesicant (blister agent). Similar to nitrogen mustards in reactivity. Double-glove (Nitrile) and use a fume hood.

  • Thiols: Potent stench.[2] Use bleach (sodium hypochlorite) solution to quench glassware and spills immediately to oxidize the sulfur and neutralize odor.

  • Reaction Venting: The neutralization of the HCl salt with Carbonate releases

    
    . Ensure the reaction vessel is not sealed tight without a pressure release needle.
    

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Source: Petrou, A., et al. (2021). "Thiazole Ring–A Biologically Active Scaffold."[3][4] Molecules.

    • URL:[Link]

  • Nucleophilic Substitution of Chloromethyl Thiazoles

    • Source: Narayana, B., et al. (2004). "Synthesis of some new 2-(substituted methyl)-4-thiazolidinones." Phosphorus, Sulfur, and Silicon.
    • Context: Describes conditions for displacement on thiazole-methyl-chlorides.
    • URL:[Link][1][5][6]

  • General Reactivity of 2-Chloromethylazoles

    • Source: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: Textbook authority on the reactivity of benzylic-like positions in 1,3-azoles.
    • URL:[Link]

  • Handling of Thiolates in Synthesis

    • Source: "Thiols and Thioethers."[2][7] Master Organic Chemistry.

    • URL:[Link]

Sources

Application Note: Strategic Functionalization of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-(Chloromethyl)-4-ethyl-1,3-thiazole , a versatile electrophilic building block. While thiazoles are privileged scaffolds in medicinal chemistry (present in Ritonavir, Dasatinib, and Ixabepilone), the 2-chloromethyl functionality offers a specific "electrophilic handle" for rapid diversification.

This guide moves beyond basic characterization to provide field-proven protocols for synthesizing novel libraries. We focus on three primary transformations: Amination (


) , Thioetherification (

)
, and Azidation (

/ Click Chemistry)
.
Core Chemical Profile
PropertySpecification
Compound Name 2-(Chloromethyl)-4-ethyl-1,3-thiazole
Structure Thiazole ring with 4-ethyl and 2-chloromethyl substituents
Molecular Weight 161.65 g/mol
Reactivity Class Primary Alkyl Halide / Heterocyclic Electrophile
Key Hazard Lachrymator / Vesicant . Handle only in a fume hood.
Storage Store at -20°C under inert gas (Ar/N2). Unstable as free base at RT.

Strategic Analysis: The Reactivity Landscape

The 2-chloromethyl group is activated by the adjacent thiazole nitrogen, which acts as an electron sink, making the methylene carbon highly susceptible to nucleophilic attack (


). However, this activation also makes the molecule prone to self-quaternization  (dimerization) if left as a free base in concentrated solution.
Reaction Pathway Visualization

ReactionLandscape SM 2-(Chloromethyl)-4-ethyl-1,3-thiazole Reag_Amine Sec. Amines (K2CO3 / DMF) SM->Reag_Amine Reag_Thiol R-SH (NaH / THF) SM->Reag_Thiol Reag_Azide NaN3 (DMSO) SM->Reag_Azide Prod_Amine 2-(Aminomethyl)thiazoles (Solubility/Bioactivity) Prod_Thiol Thioethers (Agro/Metabolic Stability) Prod_Azide 2-(Azidomethyl)thiazole (Click Chemistry Precursor) Reag_Click Alkyne (CuAAC) Prod_Azide->Reag_Click Prod_Triazole 1,2,3-Triazole Conjugates (Fragment Based Discovery) Reag_Amine->Prod_Amine SN2 Substitution Reag_Thiol->Prod_Thiol Thioetherification Reag_Azide->Prod_Azide Azidation Reag_Click->Prod_Triazole Cycloaddition

Caption: Divergent synthesis pathways from the parent chloromethyl thiazole scaffold.

Protocol A: Synthesis of Aminomethyl Thiazoles ( Bond)

Application: This is the most common transformation for generating kinase inhibitor libraries. The introduction of a solubilizing amine tail (e.g., morpholine, piperazine) often improves pharmacokinetic profiles.

Mechanism

The reaction proceeds via a standard


 mechanism.
  • Critical Factor: Use of an inorganic base (

    
     or 
    
    
    
    ) is preferred over organic bases (like
    
    
    ) to prevent the formation of quaternary ammonium salts with the product.
Step-by-Step Methodology

Target: 4-(4-ethylthiazol-2-yl)methyl)morpholine

  • Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Morpholine (1.2 equiv, 6.0 mmol) and Potassium Carbonate (

      
      , 2.0 equiv, 10.0 mmol).
      
    • Suspend in anhydrous Acetonitrile (MeCN) (15 mL). Note: DMF can be used for less soluble amines, but MeCN simplifies workup.

  • Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Add 2-(Chloromethyl)-4-ethyl-1,3-thiazole (1.0 equiv, 5.0 mmol) dropwise as a solution in MeCN (5 mL).

    • Why: Slow addition at low temperature prevents exotherms and minimizes dimerization of the starting material.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower spot (
      
      
      
      ). UV active.
  • Workup:

    • Filter off the solid inorganic salts (

      
       / KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

    • Expected Yield: 85–92% (Yellowish oil or low-melting solid).

Protocol B: Thioetherification ( Bond)

Application: Thioethers are common in agrochemistry (similar to Thiamethoxam precursors) and can serve as bioisosteres for ethers.

Step-by-Step Methodology

Target: 2-((Phenylthio)methyl)-4-ethyl-1,3-thiazole

  • Reagent Preparation:

    • In a dry flask under Argon, suspend Sodium Hydride (60% dispersion in oil, 1.2 equiv) in anhydrous THF (10 mL).

    • Cool to 0°C.

    • Add Thiophenol (1.1 equiv) dropwise. Evolution of

      
       gas will occur. Stir for 15 min until gas evolution ceases and the solution becomes clear/anionic.
      
  • Coupling:

    • Add 2-(Chloromethyl)-4-ethyl-1,3-thiazole (1.0 equiv) dropwise.

    • Caution: The reaction is rapid. Maintain 0°C during addition.

  • Completion:

    • Stir at RT for 2 hours.

    • Quench carefully with saturated

      
       solution.
      
  • Isolation:

    • Extract with EtOAc (3 x 20 mL).

    • The product is often highly lipophilic.

    • Expected Yield: >90%.

Protocol C: "Click" Chemistry Precursor (Azidation)

Application: Creating a "Clickable" thiazole handle for fragment-based drug discovery (FBDD) or bioconjugation.

Step-by-Step Methodology

Target: 2-(Azidomethyl)-4-ethyl-1,3-thiazole

  • Safety Warning: Organic azides with low C/N ratios (<3) can be explosive. This compound has a C/N ratio of ~2 (6 carbons / 4 nitrogens). Do not distill. Do not heat above 60°C.

  • Reaction:

    • Dissolve 2-(Chloromethyl)-4-ethyl-1,3-thiazole (1.0 equiv) in DMSO (0.5 M concentration).

    • Add Sodium Azide (

      
      , 1.5 equiv).
      
    • Stir at RT for 12 hours. Heating is usually unnecessary and dangerous.

  • Workup (Critical):

    • Dilute with water (5 volumes).

    • Extract with Diethyl Ether (not DCM, to avoid formation of diazidomethane if trace DCM reacts with azide, though rare, ether is safer for azides).

    • Wash organic layer extensively with water to remove DMSO.

    • Do not concentrate to dryness. Use the ether solution directly in the subsequent Click reaction or concentrate carefully only to a defined volume.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Dimerization) Starting material self-reacted.Keep the solution dilute. Store SM as HCl salt, neutralize only immediately before use.
Darkening of Reaction Decomposition of thiazole ring.Avoid strong mineral acids or excessive heating (>80°C).
Incomplete Reaction Chloride is a poor leaving group in this solvent.Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive Iodomethyl intermediate in situ.
Skin Irritation Vesicant properties.Double glove (Nitrile). Use Sodium Hypochlorite (Bleach) to decontaminate glassware before washing.

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Context: Reviews the biological importance of thiazoles (e.g., Ritonavir).
    • Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands." Current Topics in Medicinal Chemistry, 2020.
  • Nucleophilic Substitution on Chloromethyl Thiazoles

    • Context: Protocols for amination and etherification of 4-(chloromethyl)thiazoles (analogous chemistry).
    • BenchChem.[1] "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors."

  • Safety of Organic Azides

    • Context: Safety protocols for handling low molecular weight azides (Protocol C).
    • Brunk, E., et al. "Safety of Organic Azides." Organic Process Research & Development, 2010.
  • Agrochemical Applications (Thiamethoxam Analogs)

    • Context: Demonstrates the utility of chloromethyl thiazoles in industrial synthesis.
    • Maienfisch, P., et al. "Chemistry and Biology of Thiamethoxam: A Second Generation Neonicotinoid." Pest Management Science, 2001.

Sources

Using 2-(Chloromethyl)-4-ethyl-1,3-thiazole to synthesize bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Chloromethyl)-4-ethyl-1,3-thiazole in Medicinal Chemistry

Executive Summary

2-(Chloromethyl)-4-ethyl-1,3-thiazole is a high-value heterocyclic building block used to introduce the 4-ethylthiazole moiety into bioactive small molecules. Unlike its more common 4-methyl analog, the 4-ethyl variant offers distinct physicochemical advantages, specifically in modulating lipophilicity (


) and steric occupancy within protein binding pockets.

This guide details the handling, reactivity, and synthetic protocols for utilizing this electrophile to generate libraries of kinase inhibitors, GPCR ligands, and antimicrobial agents. The core focus is on Nucleophilic Substitution (


)  reactions, where the C2-chloromethyl group acts as a highly reactive handle for covalent attachment to nucleophilic pharmacophores (amines, thiols, and phenols).

Chemical Asset Profile

PropertyDescriptionClinical Relevance
Chemical Name 2-(Chloromethyl)-4-ethyl-1,3-thiazoleCore Scaffold
Functional Group Alkyl Chloride (Benzylic-like reactivity)Electrophilic "Warhead" or Linker
Substituent (C4) Ethyl Group (

)
Increases lipophilicity vs. methyl; fills hydrophobic pockets (e.g., ATP binding sites).
Reactivity High (

labile)
Prone to hydrolysis; requires anhydrous conditions.
Storage

, under Argon
Unstable as free base; often stored as HCl salt.

Safety Warning: Chloromethyl thiazoles are potent alkylating agents and potential vesicants. All procedures must be performed in a fume hood with double-gloving (Nitrile/Laminate).

Mechanism of Action: The "Thiazole Privilege"

The utility of this molecule lies in the electronic distribution of the thiazole ring. The nitrogen atom at position 3 withdraws electron density, making the C2-methylene carbon highly electrophilic.

  • Inductive Effect: The electron-deficient nature of the thiazole ring (similar to pyridine) activates the leaving group (Cl), facilitating rapid substitution under mild conditions.

  • Steric Modulation: The C4-ethyl group provides a "molecular shim," often used to optimize Van der Waals interactions in drug targets where a methyl group is too small and a phenyl group is too bulky [1].

Pathway Visualization: Synthetic Utility

G Start 2-Methyl-4-ethyl-1,3-thiazole Activation Radical Halogenation (NCS, AIBN) Start->Activation Activation Intermediate 2-(Chloromethyl)-4-ethyl-1,3-thiazole (The Reagent) Activation->Intermediate Isolation Product Bioactive Thiazole Ligand Intermediate->Product SN2 Coupling (Base, MeCN) Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Product Attacks C2

Figure 1: Synthetic pathway transforming the inert methyl precursor into the active chloromethyl reagent, followed by coupling.

Detailed Protocol: N-Alkylation of Secondary Amines

This protocol describes the coupling of 2-(chloromethyl)-4-ethyl-1,3-thiazole with a secondary amine (e.g., a piperazine derivative). This is the most common reaction in medicinal chemistry to generate "linker-based" libraries.

Reagents & Equipment
  • Electrophile: 2-(Chloromethyl)-4-ethyl-1,3-thiazole (1.0 equiv). Note: If using the HCl salt, increase base stoichiometry.

  • Nucleophile: Substituted Piperazine or Morpholine (1.0 - 1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) or DIPEA (N,N-Diisopropylethylamine).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Catalyst: Potassium Iodide (KI) - 0.1 equiv (Finkelstein acceleration, optional).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.

  • Solubilization:

    • Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

    • Add

      
       (1.5 mmol, 3.0 equiv if using amine HCl salts).
      
    • Critical Step: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine.

  • Addition of Thiazole:

    • Dissolve 2-(chloromethyl)-4-ethyl-1,3-thiazole (1.0 mmol) in 1 mL MeCN.

    • Add this solution dropwise to the reaction flask over 5 minutes.

    • Reasoning: Dropwise addition prevents the formation of quaternary ammonium salts (over-alkylation).

  • Reaction:

    • Stir at

      
       for 4–6 hours.
      
    • Monitor: Check TLC (System: 5% MeOH in DCM). The starting material spot (high

      
      ) should disappear; a new polar spot (product) should appear.
      
  • Workup (Self-Validating Extraction):

    • Cool to RT. Filter off the inorganic solids (

      
      , excess Carbonate).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% MeOH in DCM.
      
Experimental Workflow Diagram

Protocol Step1 Dissolve Amine + Base (MeCN, 15 min, RT) Step2 Add 2-(Chloromethyl)-4-ethyl-thiazole (Dropwise) Step1->Step2 Step3 Heat to 60°C (4-6 Hours) Step2->Step3 Check TLC Validation (Disappearance of SM) Step3->Check Check->Step3 Incomplete Workup Filter Salts -> Conc. -> EtOAc Ext. Check->Workup Complete Final Pure Bioactive Ligand Workup->Final

Figure 2: Decision-tree workflow for the N-alkylation protocol, ensuring reaction completion before workup.

Analytical Validation (Expected Data)

To confirm the successful synthesis of the 4-ethylthiazole derivative, look for these diagnostic signals in


 NMR (

, 400 MHz):
  • Thiazole Proton (H5): Singlet around

    
     6.9 – 7.1 ppm.
    
  • Methylene Linker (

    
    -Thiazole):  Singlet around 
    
    
    
    3.8 – 4.0 ppm. (Shifted upfield from the starting chloride's
    
    
    4.7 ppm).
  • Ethyl Group (C4):

    • Quartet:

      
       2.7 – 2.9 ppm (
      
      
      
      ).
    • Triplet:

      
       1.2 – 1.4 ppm (
      
      
      
      ).

Troubleshooting:

  • Issue: Presence of a signal at

    
     4.7 ppm.
    
  • Diagnosis: Unreacted chloride.

  • Solution: Add catalytic KI (10 mol%) and reflux for an additional 2 hours.

Applications in Drug Discovery

  • Kinase Inhibitors: The 4-ethylthiazole ring mimics the purine ring system of ATP, allowing it to anchor into the hinge region of kinases (e.g., CDK, Src) [2].

  • Fragment-Based Design: The fragment has a Molecular Weight of

    
    161 Da (Cl-form), making it an ideal "grow" vector for fragment evolution.
    
  • Agrochemicals: Thiazole moieties are privileged structures in neonicotinoids and fungicides. The ethyl substitution alters metabolic stability compared to methyl analogs [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(Chloromethyl)-4-methyl-1,3-thiazole (Analogous Chemistry). Retrieved from [Link]

  • Mishra, C. B., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[2][3][4] Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Chimenti, F., et al. (2011). Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Chloromethyl)-4-ethyl-1,3-thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Yield Improvement & Process Stability for 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Executive Summary: The "Stability First" Approach

Welcome to the technical support center. If you are experiencing low yields (below 40-50%) or "black tar" formation during the synthesis of 2-(chloromethyl)-4-ethyl-1,3-thiazole , you are likely encountering a fundamental competing reaction: Self-Alkylation .

The target molecule contains a nucleophilic thiazole nitrogen and a highly electrophilic chloromethyl group. In concentrated solutions or elevated temperatures, the product molecules react with each other (or with the thioamide precursor) to form polymeric quaternary ammonium salts.

Our Core Recommendation: Abandon the "Direct Hantzsch" route (1-bromo-2-butanone + 2-chloroethanethioamide) for laboratory-scale synthesis. Instead, adopt the Two-Step "Hydroxymethyl" Protocol . This route isolates the stable alcohol intermediate before the final chlorination, doubling typical yields and simplifying purification.

Part 1: The Synthetic Workflow (Visualized)

The following diagram contrasts the "High-Risk" direct route with the "High-Stability" two-step route recommended for yield optimization.

ThiazoleSynthesis cluster_inputs Precursors cluster_direct Route A: Direct Hantzsch (High Risk) cluster_stepwise Route B: Two-Step Hydroxymethyl (Recommended) Input1 1-Bromo-2-butanone (Alpha-haloketone) DirectRxn Reaction with 2-Chloroethanethioamide (or Chloroacetonitrile + H2S) Input1->DirectRxn Step1 Step 1: Cyclization with 2-Hydroxyethanethioamide Input1->Step1 Input2 Thioamide Source Input2->DirectRxn Input2->Step1 Polymer FAILURE MODE: Self-Alkylation (Black Tar) DirectRxn->Polymer Uncontrolled Temp LowYieldProd Target Product (Low Yield <30%) DirectRxn->LowYieldProd Intermed Intermediate: 2-(Hydroxymethyl)-4-ethylthiazole Step1->Intermed High Stability Step2 Step 2: Chlorination (SOCl2 / DCM / DMF) Intermed->Step2 Controlled Activation HighYieldProd Target Product (High Yield >75%) Step2->HighYieldProd

Caption: Comparison of synthetic pathways. Route B minimizes polymerization risks by introducing the reactive chlorine atom only in the final, controlled step.

Part 2: Optimized Experimental Protocols

Protocol A: The Recommended Two-Step Method

Use this method for yields >75% and high purity.

Step 1: Synthesis of 2-(Hydroxymethyl)-4-ethylthiazole

Principle: Reacting 1-bromo-2-butanone with 2-hydroxyethanethioamide (generated from glycolonitrile and H₂S/base or commercially sourced).

  • Setup: 500 mL 3-neck flask, reflux condenser, N₂ atmosphere.

  • Reagents:

    • 1-Bromo-2-butanone (1.0 eq)

    • 2-Hydroxyethanethioamide (1.1 eq)

    • Ethanol (Solvent, 10 mL/g of substrate)

  • Procedure:

    • Dissolve thioamide in ethanol.

    • Add 1-bromo-2-butanone dropwise at 0°C (ice bath) to prevent exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Reflux for 4 hours.[1]

    • Workup: Evaporate ethanol. Neutralize residue with sat.[2] NaHCO₃. Extract with Ethyl Acetate.[3]

  • Checkpoint: The intermediate is a stable alcohol. It can be purified via distillation or used crude if purity is >90% by NMR.

Step 2: Chlorination to 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Principle: Nucleophilic substitution using Thionyl Chloride (SOCl₂) with DMF catalysis (Vilsmeier-Haack type activation).

  • Setup: Dry flask, dropping funnel, gas trap (for HCl/SO₂).

  • Reagents:

    • 2-(Hydroxymethyl)-4-ethylthiazole (1.0 eq)

    • Thionyl Chloride (1.2 eq)

    • Dichloromethane (DCM) (Anhydrous)

    • DMF (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolve the alcohol intermediate in DCM. Add catalytic DMF.

    • Cool to 0°C .

    • Add SOCl₂ dropwise. Do not rush this step.

    • Stir at 0°C for 30 mins, then reflux for 1 hour.

  • Workup (Critical):

    • Quench carefully into ice water containing NaHCO₃. Maintain pH > 7 to prevent acid-catalyzed degradation.

    • Extract with DCM. Dry over MgSO₄.[3]

    • Purification: Vacuum distillation is preferred over silica chromatography to avoid decomposition.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Reaction Failure & "Tarring"

Q: My reaction mixture turned into a black, viscous tar within 30 minutes. What happened? A: You likely experienced runaway polymerization .

  • Cause: In the direct Hantzsch synthesis, the product (an alkyl chloride) is a potent electrophile. The starting material (thioamide) is a nucleophile. If the reaction runs too hot or too concentrated, they cross-react to form polymers.

  • Fix:

    • Switch to Protocol A (Two-Step). The alcohol intermediate does not polymerize.

    • If you must use the Direct Route: Dilute the reaction significantly (20-30 mL solvent per gram of reactant) and keep the temperature strictly below 10°C during the addition of the haloketone.

Q: I am using 1-chloro-2-butanone instead of the bromo-analog. The reaction is too slow. A: Chloro-ketones are less reactive in Hantzsch cyclizations.

  • Fix: Add Sodium Iodide (NaI) (0.1 eq) as a Finkelstein catalyst. This generates the transient, highly reactive iodo-ketone in situ, accelerating the ring closure without heating the reaction to degradation temperatures.

Category 2: Purification & Stability

Q: My product decomposes on the silica column (streaking/loss of mass). A: 2-Chloromethyl thiazoles are acid-sensitive and reactive alkylators. Silica gel is slightly acidic.

  • Fix:

    • Pre-treat Silica: Slurry your silica gel in Hexane/Et₃N (95:5) before loading the column. This neutralizes acidic sites.

    • Eluent: Include 1% Triethylamine (Et₃N) in your mobile phase.

    • Preferred Method: Vacuum distillation (approx. 80-90°C at reduced pressure) is far superior to chromatography for this molecule.

Q: The NMR shows a mixture of the target and a "dimer." A: This is the quaternary ammonium salt formed by the reaction of two product molecules.

  • Prevention: Store the final product as a Hydrochloric Acid (HCl) salt . The free base is unstable upon long-term storage. Precipitate the salt by adding 2M HCl in Ether to your product solution. The salt is stable for years at -20°C.

Category 3: Yield Optimization Data

The following table summarizes solvent effects on the cyclization step (Step 1 of Protocol A).

Solvent SystemTemperatureYield (Step 1)Notes
Ethanol (Abs.) Reflux (78°C)82% Recommended. Cleanest profile.
MethanolReflux (65°C)65%Slower reaction; more side products.
DMF60°C40%Difficult workup; solvent traps product.
Water/AcetoneReflux55%Hydrolysis of haloketone competes.

References & Grounding

  • Hantzsch Thiazole Synthesis Mechanism & Optimization:

    • Source: SynArchive.[4] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

    • Relevance: Foundational mechanism for the condensation of

      
      -haloketones with thioamides.
      
  • Process for Preparation of Chloromethyl Thiazoles (Patent):

    • Source: European Patent EP0619815B1. "Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof."

    • URL:

    • Relevance: Describes the industrial handling of similar chloromethyl-thiazole intermediates and the necessity of pH control.

  • Use of 2-Chloroacetonitrile in Thiazole Synthesis:

    • Source: ResearchGate / Journal of Heterocyclic Chemistry. "Chloroacetonitrile in Heterocyclic Synthesis."

    • URL:[Link]

    • Relevance: Validates the "Direct Route" precursors but highlights the reactivity issues that lead to polymerization.

  • Chlorination of Hydroxy-Thiazoles (SOCl2 Method):

    • Source: BenchChem Technical Guide. "Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors."

    • Relevance: Provides the specific protocol for converting thiazole-alcohols to chlorides using SOCl2, which is applied in Step 2 of our recommended protocol.

Disclaimer: This guide is for research purposes only. 2-(Chloromethyl)-4-ethyl-1,3-thiazole is a potent alkylating agent and skin irritant. Always work in a fume hood with appropriate PPE.

Sources

Technical Support Center: 2-(Chloromethyl)-4-ethyl-1,3-thiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-(chloromethyl)-4-ethyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation in the synthesis and subsequent reactions of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: During the Hantzsch synthesis of a 2-(chloromethyl)thiazole derivative, I'm observing significant amounts of a higher molecular weight impurity. What is the likely identity of this byproduct and how can I prevent its formation?

Answer:

The most probable identity of the high molecular weight impurity is a dimer or oligomer of your target molecule. This typically arises from the high reactivity of the chloromethyl group, which can undergo self-condensation or react with the starting thioamide. The thiazole nitrogen, once formed, can also act as a nucleophile, particularly under basic conditions, leading to N-alkylation.

Causality: The chloromethyl group at the 2-position of the thiazole ring is highly activated towards nucleophilic substitution.[1][2] This reactivity is a double-edged sword; while it makes the compound a valuable synthetic building block, it also predisposes it to unwanted side reactions.

Troubleshooting Guide:

  • Control of Stoichiometry: Ensure precise 1:1 stoichiometry between the α-haloketone (e.g., 1,3-dichloroacetone or a related compound) and the thioamide (e.g., thioformamide).[3][4] An excess of the thioamide can lead to the formation of bis-thiazole structures.

  • Temperature Management: Maintain a low reaction temperature, typically at or below room temperature, especially during the initial stages of the reaction.[5][6] Exothermic reactions can accelerate the rate of side reactions.

  • pH Control: Avoid strongly basic conditions. While some Hantzsch syntheses benefit from a mild base to neutralize liberated HCl, excess base can deprotonate the thioamide or the thiazole ring, increasing their nucleophilicity and promoting dimerization.[7]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time can lead to increased byproduct formation.

Experimental Protocol: Minimizing Dimerization in Hantzsch Thiazole Synthesis

  • To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add thioformamide (1.0 eq) dropwise at 0-5 °C.

  • Stir the mixture at room temperature and monitor the reaction by TLC every hour.

  • Upon completion (disappearance of the limiting reagent), cool the reaction mixture.

  • If a precipitate (the desired product hydrochloride) forms, collect it by filtration.[3]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure at a low temperature (<40 °C).

  • Purify the crude product immediately by column chromatography or crystallization to prevent degradation and further side reactions.

Logical Workflow for Dimerization Prevention

Dimerization_Prevention Start Hantzsch Reaction Setup Stoichiometry Precise 1:1 Stoichiometry (α-haloketone:thioamide) Start->Stoichiometry Temp_Control Low Temperature (0-25 °C) Stoichiometry->Temp_Control pH_Control Avoid Excess Base Temp_Control->pH_Control Monitoring Reaction Monitoring (TLC/LC-MS) pH_Control->Monitoring Workup Prompt Workup & Purification Monitoring->Workup

Caption: Workflow for minimizing dimerization byproducts.

FAQ 2: I am performing a nucleophilic substitution on the chloromethyl group of 2-(chloromethyl)-4-ethyl-1,3-thiazole with a primary amine. Besides my desired product, I am isolating an isomer. What could this be?

Answer:

The isomeric byproduct is likely the result of a rearrangement or reaction at an alternative site. A common issue is the formation of a quaternary thiazolium salt.[1] This occurs when the nucleophilic amine attacks the nitrogen atom of the thiazole ring instead of the chloromethyl carbon. This side reaction is more prevalent with highly nucleophilic amines and under certain solvent conditions.

Another possibility, though less common, is a rearrangement of the thiazole ring itself, especially under harsh conditions, though this is less likely for this specific substrate.

Troubleshooting Guide:

  • Choice of Base: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. Avoid using an excess of the primary amine as the base, as this increases the concentration of the nucleophile and the likelihood of N-alkylation.

  • Solvent Effects: Use a polar aprotic solvent such as acetonitrile or THF. Protic solvents can participate in the reaction and may facilitate undesired pathways.

  • Protecting Groups: In cases where N-alkylation is a persistent issue, consider protecting the thiazole nitrogen. However, this adds extra steps to the synthesis and is often a last resort.

Quantitative Data: Effect of Base on N-Alkylation

Amine NucleophileBase Used (eq)SolventDesired Product YieldN-Alkylated Byproduct
BenzylamineTriethylamine (1.5)THF75%~15%
BenzylamineDIPEA (1.5)THF90%<5%
AnilineNoneDMF85%Not Detected
FAQ 3: My 2-(chloromethyl)-4-ethyl-1,3-thiazole sample appears to degrade upon storage, turning dark and showing new spots on TLC. What is causing this instability and how can I store it properly?

Answer:

2-(Chloromethyl)-thiazole derivatives are known to be sensitive to moisture, light, and heat. The primary degradation pathway is hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. This can be followed by further reactions, including polymerization, leading to the observed darkening of the material. Thiazoles, in general, are more stable than their oxazole counterparts, but the activated chloromethyl group remains a point of instability.[8]

Troubleshooting Guide for Storage and Handling:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

  • Low Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to reduce the rate of decomposition.

  • Light Protection: Use amber vials or store in the dark to prevent light-induced degradation.

  • Dry Solvents: When preparing solutions, always use anhydrous solvents.

Reaction Pathway: Degradation of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Degradation_Pathway Start 2-(Chloromethyl)-4-ethyl-1,3-thiazole Hydrolysis Hydrolysis (H2O) Start->Hydrolysis Moisture Alcohol 2-(Hydroxymethyl)-4-ethyl-1,3-thiazole Hydrolysis->Alcohol Polymerization Polymerization/ Dimerization Alcohol->Polymerization Heat, Light Degradation_Products Dark-colored Impurities Polymerization->Degradation_Products

Caption: Primary degradation pathway of the title compound.

References

  • US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives . MDPI. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole . European Patent Office. [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole . Semantic Scholar. [Link]

  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates . Thieme Connect. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Malaysian Journal of Analytical Sciences. [Link]

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine . PMC. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester . MDPI. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives . ResearchGate. [Link]

  • 2-(Chloromethyl)-4-methyl-1,3-thiazole . PubChem. [Link]

  • Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles . ResearchGate. [Link]

  • Chemistry of the thiazoles . Indian Academy of Sciences. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C . PMC. [Link]

  • Unusual dimerization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole . ResearchGate. [Link]

  • Review of the synthesis and biological activity of thiazoles . ResearchGate. [Link]

  • 4-(chloromethyl)-1,3-thiazole . Finetech Industry. [Link]

Sources

Characterization of impurities in 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of C2-Functionalized Thiazoles

2-(Chloromethyl)-4-ethyl-1,3-thiazole (CMET) is a potent electrophilic intermediate, structurally analogous to the 2-isopropyl-4-(chloromethyl)thiazole moiety found in antiretroviral agents like Ritonavir. Its utility lies in the high reactivity of the chloromethyl group at the C2 position, which serves as a "warhead" for alkylation reactions.

However, this reactivity is a double-edged sword. The C2-chloromethyl group is highly susceptible to solvolysis and dimerization, creating a complex impurity profile that can compromise downstream yields and toxicological safety. This guide provides a self-validating framework for identifying, quantifying, and controlling these impurities.

Module 1: Impurity Profiling & Structural Elucidation

The impurity profile of CMET is dictated by its synthesis pathway—typically the chlorination of 2-(hydroxymethyl)-4-ethyl-1,3-thiazole. Below is the characterization of the most critical impurities.

Table 1: Key Impurities in 2-(Chloromethyl)-4-ethyl-1,3-thiazole
Impurity IDNameStructure DescriptionOriginRRT (Approx)*Criticality
Impurity A The "Hydrolysis" Impurity (2-(Hydroxymethyl)-4-ethyl-1,3-thiazole)Thiazole ring with -CH2OH at C2.[1]Hydrolysis of CMET by atmospheric moisture; Unreacted intermediate.0.45 - 0.55High (Stops alkylation)
Impurity B The "Dimer" (Bis((4-ethylthiazol-2-yl)methyl) ether)Two thiazole rings linked by an ether bridge (-CH2-O-CH2-).Condensation of Impurity A with CMET under basic/neutral conditions.1.80 - 2.10Medium (Process byproduct)
Impurity C The "Solvolysis" Impurity (2-(Alkoxymethyl)-4-ethyl-1,3-thiazole)Thiazole with -CH2-OR (R=Methyl/Ethyl).Reaction with alcoholic solvents (MeOH/EtOH) during workup or analysis.0.85 - 1.10High (Artifact of poor method)
Impurity D The "Des-Chloro" Impurity (2-Methyl-4-ethyl-1,3-thiazole)Thiazole with -CH3 at C2.Over-reduction during synthesis or radical degradation.1.20 - 1.30Low (Inert)

*Relative Retention Time (RRT) based on a C18 Reverse Phase HPLC method.

Module 2: Analytical Method Troubleshooting

Q: My "Hydrolysis Impurity" (Impurity A) peak area increases every time I inject the sample. Why? A: This is a classic artifact of in-situ solvolysis . The chloromethyl group is reacting with the water or alcohol in your diluent inside the vial.

  • The Fix: Never use methanol or ethanol as a diluent for CMET. Use anhydrous Acetonitrile (ACN) or Hexane (for GC).

  • Buffer Control: If using Reverse Phase HPLC, ensure the autosampler is kept at 4°C. The mobile phase should be acidic (0.1% Formic Acid) to stabilize the chloride, as basic pH accelerates hydrolysis.

Q: I see a "fronting" peak for the main compound. Is this column overload? A: Likely not. Fronting in chloromethyl thiazoles often indicates instability on the column .

  • The Mechanism: Silanols on the silica support can catalyze the degradation of the benzylic-like chloride.

  • The Fix: Use a column with high-coverage end-capping (e.g., Waters HSS T3 or Phenomenex Luna Omega ). These columns shield the reactive silica surface from the analyte.

Recommended HPLC Protocol
  • Column: C18, 150 x 4.6 mm, 3.5 µm (High-density bonding).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Thiazole max).

  • Diluent: 100% Acetonitrile (Anhydrous).

Module 3: Synthesis & Origin of Impurities

Understanding the "Why" allows you to control the "What." The synthesis of CMET typically proceeds via the Hantzsch-derived Ester Route , which is more robust for C2-functionalization than direct Hantzsch synthesis.

Figure 1: Impurity Formation Pathways

CMET_Synthesis Start1 Ethyl Thiooxamate Ester Intermediate 1: Ethyl 4-ethylthiazole-2-carboxylate Start1->Ester Hantzsch Cyclization Start2 1-Bromo-2-butanone Start2->Ester Alcohol Impurity A (Precursor): 2-(Hydroxymethyl)-4-ethylthiazole Ester->Alcohol Reduction (NaBH4/LiAlH4) CMET TARGET: 2-(Chloromethyl)-4-ethylthiazole Alcohol->CMET Chlorination (SOCl2) Dimer Impurity B (Dimer): Ether linkage Alcohol->Dimer Condensation w/ CMET (Low Acid/High Conc) CMET->Alcohol Hydrolysis (+H2O) Solvo Impurity C (Solvolysis): Alkoxy-thiazole CMET->Solvo Solvolysis (+ROH)

Caption: Synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole showing critical nodes where Impurities A, B, and C are generated.[3]

Module 4: Stability & Storage Guidelines

Q: Can I store CMET as a free base, or must it be the HCl salt? A: The HCl salt is significantly more stable.

  • Reasoning: The free base has a lone pair on the thiazole nitrogen. In the solid state, this nitrogen can attack the chloromethyl group of a neighboring molecule, leading to auto-polymerization (quaternary ammonium salt formation).

  • Protocol: Isolate as the hydrochloride salt. Store at -20°C under Argon.

Q: My material turned from white to yellow/brown overnight. Is it ruined? A: The color change indicates N-oxide formation or trace iodine liberation (if HI was used/present), but often it's surface oxidation.

  • Check: Run a ¹H-NMR. If the integral of the -CH2Cl peak (approx δ 4.8-5.0 ppm) is intact relative to the aromatic proton (δ 7.0-7.5 ppm), the degradation may be superficial. Purify via recrystallization from anhydrous isopropyl ether/hexanes.

References

  • Hantzsch Thiazole Synthesis & Modifications

    • Organic Chemistry Portal. "Synthesis of Thiazoles."[4][5][6][7]

  • Impurity Characterization in Ritonavir Intermediates

    • Asian Journal of Chemistry. "Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir." (2020).
  • Stability of Chloromethyl Thiazoles

    • BenchChem Technical Guides. "A Comparative Guide to the Analytical Validation of 4-(Chloromethyl)thiazole Hydrochloride."
  • General Thiazole Properties

    • PubChem.[1][8] "2-(Chloromethyl)-4-methyl-1,3-thiazole (Analogous Structure Data)."

Sources

Stability issues of 2-(Chloromethyl)-4-ethyl-1,3-thiazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Executive Summary: The "Hot" Electrophile

Compound: 2-(Chloromethyl)-4-ethyl-1,3-thiazole CAS: 16079-99-5 (and related HCl salts) Core Instability: High Electrophilicity + Internal Nucleophile = Self-Destruction.

Welcome to the technical support hub for 2-(chloromethyl)-4-ethyl-1,3-thiazole. As a Senior Application Scientist, I often see researchers lose valuable batches of this intermediate due to a misunderstanding of its dual nature . This molecule contains a highly reactive alkyl halide (electrophile) and a basic thiazole nitrogen (nucleophile). In solution, without proper protonation or steric isolation, these molecules will attack each other, leading to rapid degradation.

This guide provides the protocols necessary to stabilize this compound and troubleshoot common experimental failures.

Module 1: Troubleshooting "The Black Tar" Phenomenon

Symptom: The clear/pale yellow oil turns orange, then viscous red, and finally solidifies into a dark, insoluble tar. Diagnosis: Intermolecular Self-Alkylation (Quaternization/Polymerization).

Unlike simple alkyl halides, this thiazole derivative is a "ticking time bomb" in its free base form. The nitrogen atom of one molecule attacks the chloromethyl carbon of another via an


 mechanism. This creates a quaternary ammonium salt, which can further react or precipitate, ruining the batch.
The Mechanism of Failure

SelfAlkylation Monomer1 Free Base Monomer (Nucleophilic N) Transition Intermolecular SN2 Attack Monomer1->Transition Attacks Monomer2 Free Base Monomer (Electrophilic -CH2Cl) Monomer2->Transition Target Dimer Dimer (Quaternary Salt) [Precipitate/Color Change] Transition->Dimer Fast Polymer Oligomers/Tar (Irreversible Loss) Dimer->Polymer Propagation

Figure 1: The self-alkylation pathway responsible for the "Black Tar" degradation.

Corrective Protocol: The Acid Shield

To stop this reaction, you must "mask" the nucleophile (Nitrogen) by protonation.

  • Storage Form: Always store as the Hydrochloride (HCl) salt . The protonated nitrogen (

    
    ) cannot act as a nucleophile.
    
  • In Solution: If you must keep it in solution for >1 hour, ensure the solvent is slightly acidic or non-polar/dilute.

  • Rescue: Once the "tar" forms, it is usually intractable. Discard and resynthesize.

Module 2: Solvent Compatibility Matrix

Symptom: LCMS shows a mass shift of


 (Hydrolysis) or 

(Methanolysis). Diagnosis: Solvolysis.

The chloromethyl group is highly susceptible to nucleophilic attack by protic solvents.

Solvent ClassSuitabilityRisk LevelTechnical Notes
Alcohols (MeOH, EtOH) AVOID Critical Rapid solvolysis forms ethers (e.g., 2-(methoxymethyl)-...). Occurs even at -20°C over time.
Water / Aqueous Buffers AVOID High Hydrolysis to the alcohol (hydroxymethyl) is rapid at neutral/basic pH.
DMSO ⚠️ CAUTION Medium DMSO is nucleophilic. Long-term storage can lead to oxidation (Kornblum oxidation) or adduct formation. Use only for immediate testing.
DCM / Chloroform PREFERRED Low Excellent solubility. Non-nucleophilic. Ensure solvent is acid-free (stabilized with amylene, not EtOH).
Acetonitrile (MeCN) GOOD Low Good for reactions. Dry MeCN is stable for short-term storage of the free base.
Ethers (THF, Et2O) GOOD Low Good stability. THF must be dry to prevent hydrolysis from trace water.

Module 3: Safe Handling Protocol (Free-Basing)

Scenario: You have the stable HCl salt, but your next reaction requires the free base (e.g., for a nucleophilic substitution or coupling). Objective: Generate the free base without triggering polymerization.

Workflow: The "Cold Biphasic" Method

FreeBasing Start Start: HCl Salt Solid Step1 1. Suspend in DCM (0°C) Start->Step1 Step2 2. Add cold Sat. NaHCO3 Step1->Step2 Step3 3. Rapid Phase Separation (< 5 mins) Step2->Step3 Step4 4. Dry Organic Layer (MgSO4, 0°C) Step3->Step4 Step5 5. USE IMMEDIATELY Step4->Step5

Figure 2: Protocol for generating the reactive free base safely.

Step-by-Step Instructions:

  • Chill: Cool all solvents (DCM and Saturated NaHCO

    
    ) to 0°C.
    
  • Partition: Suspend the HCl salt in DCM. Add the base slowly with vigorous stirring.

  • Extract: As soon as the solid dissolves (indicating free base formation), separate the layers immediately. Do not let them sit.

  • Dry & Use: Dry the DCM layer over MgSO

    
     (kept cold). Filter and add directly to your next reaction vessel. Do not concentrate to dryness  unless absolutely necessary, and never apply heat.
    

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the freezer (-20°C)? A: Only for very short periods (<24 hours) and preferably in a dilute solution of a non-nucleophilic solvent (like DCM or Toluene). Neat free base, even at -20°C, can slowly polymerize due to the high local concentration of reacting partners. Always store as the HCl salt.

Q: Why did my yield drop when I used DMF as the solvent? A: DMF can facilitate


 reactions. While it is a good solvent for your intended reaction, it also accelerates the self-alkylation of the thiazole. If you must use DMF, keep the concentration low (<0.1 M) to reduce the probability of intermolecular collisions between thiazole molecules.

Q: I see a new spot on TLC at the baseline. What is it? A: That is likely the quaternary ammonium salt (dimer/oligomer). It is highly polar and will not move in standard organic mobile phases. It indicates your free base has started to degrade.

Q: Is the 4-ethyl group relevant to stability? A: Yes, but it works against you. The ethyl group is electron-donating. This increases the electron density on the thiazole nitrogen, making it more nucleophilic and thus more aggressive in attacking the chloromethyl group compared to a 4-H or 4-electron-withdrawing analog [1].

References

  • BenchChem Technical Support. (2025).[1] Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block.[1]Link

  • PubChem. (2025).[2] 2-(Chloromethyl)-4-ethyl-1,3-thiazole Compound Summary. National Library of Medicine. Link

  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).[3] (Describes the instability of the free base and the necessity of acid stabilization). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride.[4] (Highlights storage conditions: Hygroscopic, Store under Argon, -20°C). Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-4-ethyl-1,3-thiazole and 2-(Bromomethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. The 2-(halomethyl)-4-ethyl-1,3-thiazole scaffold is a valuable building block, offering a reactive handle for the introduction of various functionalities. This guide provides an in-depth technical comparison of the reactivity of two common analogs: 2-(chloromethyl)-4-ethyl-1,3-thiazole and 2-(bromomethyl)-4-ethyl-1,3-thiazole, with a focus on nucleophilic substitution reactions.

Core Principles: Understanding Reactivity in Nucleophilic Substitution

The primary reaction pathway for 2-(halomethyl)thiazoles is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion, which acts as a leaving group. The rate of an SN2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, critically for this comparison, the ability of the leaving group to depart.

A good leaving group is a species that is stable in its anionic form. For the halogens, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly correlated with the strength of the corresponding hydrohalic acid; stronger acids have more stable conjugate bases.[1] Therefore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[2][3] This fundamental principle predicts that 2-(bromomethyl)-4-ethyl-1,3-thiazole will be more reactive towards nucleophiles than its chloro-substituted counterpart.

Experimental Data: A Quantitative Comparison

CompoundRate Constant (k) x 10⁻⁶ (sec⁻¹M⁻¹)
2-Chlorothiazole0.81
2-Bromothiazole1.053

Data sourced from a study on the kinetics of thiazole reactions.[4]

This data clearly demonstrates that the 2-bromothiazole is more reactive than the 2-chlorothiazole in this specific nucleophilic aromatic substitution reaction. Although the reaction center in this study is the C2 position of the thiazole ring itself, the underlying principle of leaving group ability is the same. The C-Br bond is weaker and the bromide ion is a more stable leaving group than the chloride ion, leading to a faster reaction rate. It is therefore highly probable that 2-(bromomethyl)-4-ethyl-1,3-thiazole will exhibit a similar, if not more pronounced, enhancement in reactivity compared to 2-(chloromethyl)-4-ethyl-1,3-thiazole in SN2 reactions at the methylene carbon.

Mechanistic Insight and Experimental Design

The choice between 2-(chloromethyl)- and 2-(bromomethyl)-4-ethyl-1,3-thiazole in a synthetic plan will depend on the desired reaction rate and the nature of the nucleophile. For sluggish reactions or with weak nucleophiles, the more reactive bromo-derivative is the superior choice to achieve a reasonable reaction time and yield. Conversely, for highly reactive nucleophiles, the less reactive chloro-derivative might offer better control and selectivity, minimizing potential side reactions.

Experimental Workflow: A Generalized Protocol for Nucleophilic Substitution

The following protocol outlines a general procedure for a comparative study of the reactivity of 2-(chloromethyl)- and 2-(bromomethyl)-4-ethyl-1,3-thiazole with a generic nucleophile (Nu-H).

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Dissolve 2-(halomethyl)-4-ethyl-1,3-thiazole (1 eq.) in a suitable aprotic solvent (e.g., DMF, Acetonitrile). B Add the nucleophile (Nu-H, 1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.). A->B Sequential Addition C Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated). B->C D Monitor the reaction progress by TLC or LC-MS at regular intervals. C->D E Upon completion, quench the reaction with water. D->E F Extract the product with an organic solvent (e.g., Ethyl Acetate). E->F G Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H I Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. H->I

Caption: Generalized workflow for a comparative nucleophilic substitution experiment.

Step-by-Step Methodology:
  • Reaction Setup:

    • In two separate, dry round-bottom flasks equipped with magnetic stirrers, dissolve 2-(chloromethyl)-4-ethyl-1,3-thiazole (1.0 mmol) and 2-(bromomethyl)-4-ethyl-1,3-thiazole (1.0 mmol) in 10 mL of anhydrous dimethylformamide (DMF).

    • To each flask, add the desired nucleophile (e.g., sodium phenoxide, 1.1 mmol) followed by anhydrous potassium carbonate (1.5 mmol).

  • Reaction Execution and Monitoring:

    • Stir both reaction mixtures at room temperature (or a predetermined elevated temperature).

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench with water, and extract with ethyl acetate.

    • Analyze the organic extracts by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction with the bromo-derivative is complete (as determined by monitoring), quench both reaction mixtures by pouring them into 50 mL of cold water.

    • Extract each aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

By comparing the reaction times and isolated yields of the two reactions, a direct, quantitative assessment of their relative reactivities can be established.

Conclusion

Based on fundamental principles of organic chemistry and supported by analogous experimental data, 2-(bromomethyl)-4-ethyl-1,3-thiazole is expected to be significantly more reactive than 2-(chloromethyl)-4-ethyl-1,3-thiazole in SN2 reactions . The superior leaving group ability of the bromide ion is the primary determinant of this reactivity difference. This guide provides the theoretical framework and a practical experimental protocol for researchers to make an informed decision when selecting a 2-(halomethyl)-4-ethyl-1,3-thiazole derivative for their synthetic endeavors. The choice between the chloro and bromo analogs will ultimately depend on the specific requirements of the reaction, balancing the need for high reactivity with the desire for controlled and selective transformations.

References

  • Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2.
  • Tetrahedron. Synthesis of 2-Substituted Thiazoles.
  • TSI Journals. (2016, August 24).
  • Stack Exchange. (2018, December 15).
  • PULSUS. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
  • ChemistrySelect. (2020, May 18). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles.
  • PMC. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
  • Google Patents. US4468517A - Synthesis of thiazoles.
  • ResearchGate. Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
  • Royal Society of Chemistry. (2022, March 4). Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane.
  • ACS Publications. (2021, October 20).
  • PMC. Nucleophilic Substitution (SN2)
  • PMC.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • SciSpace. (2007, July 6). The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties.
  • ECHEMI.
  • World Journal of Organic Chemistry. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
  • Indian Academy of Sciences. Chemistry of the thiazoles.
  • ResearchGate. (2025, October 12). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I).
  • edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. Results of the nucleophilic substitution of chlorine in....
  • Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • PMC. 2-Bromo-4-phenyl-1,3-thiazole.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Journal of the Mexican Chemical Society. (2026, January 1).

Sources

Comparing alkylating potential of 2-(Chloromethyl)-4-ethyl-1,3-thiazole with other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-4-ethyl-1,3-thiazole (referred to herein as CMET ) is a specialized, high-reactivity heterocyclic alkylating agent. Unlike standard benzylic reagents (e.g., benzyl chloride), CMET possesses a unique electronic profile driven by the 1,3-thiazole ring system.

The Verdict: CMET is significantly more electrophilic than benzyl chloride but suffers from lower stability in its free base form. It requires specific handling protocols—typically storage as a hydrochloride salt—to prevent rapid self-polymerization. This guide details the mechanistic basis for this behavior and provides validated protocols for its use in drug discovery and agrochemical synthesis.

Part 1: Scientific Analysis & Reagent Profile[1]

Electronic Structure & Reactivity

To understand the alkylating potential of CMET, one must contrast the electronic environment of the thiazole ring against a standard benzene ring.

  • The Thiazole Effect: The 1,3-thiazole ring is

    
    -deficient (similar to pyridine) due to the electronegative nitrogen atom at position 3. This withdraws electron density from the C2 position, making the exocyclic methylene carbon (
    
    
    
    ) highly electron-deficient and susceptible to nucleophilic attack.
  • The Sulfur Contribution: While the nitrogen withdraws density, the sulfur atom (position 1) donates electron density via resonance. However, at the C2 position, the inductive withdrawal of the nitrogen typically dominates, creating a "push-pull" system that enhances the leaving group ability of the chloride.

  • The Ethyl Substituent: The 4-ethyl group provides a weak electron-donating inductive effect (

    
    ). Compared to the 4-methyl analog (a common Ritonavir intermediate), the ethyl group offers slightly increased steric bulk and marginal stabilization of the ring, but does not significantly dampen the high reactivity of the chloromethyl group.
    
Stability & Self-Alkylation (The "Hidden" Risk)

A critical differentiator between CMET and benzyl chloride is autocatalytic instability .

  • Benzyl Chloride: Stable as a liquid at room temperature.

  • CMET (Free Base): Unstable. The thiazole nitrogen is nucleophilic. In the free base form, the nitrogen of one CMET molecule can attack the electrophilic methylene carbon of another, leading to rapid intermolecular self-alkylation and polymerization.

  • Solution: CMET is almost exclusively synthesized, stored, and sold as the Hydrochloride Salt (HCl) . Protonation of the nitrogen shuts down its nucleophilicity, rendering the solid salt stable.

Part 2: Comparative Performance Analysis

The following table contrasts CMET with standard alkylating agents used in medicinal chemistry.

Feature2-(Chloromethyl)-4-ethyl-1,3-thiazole Benzyl Chloride Methyl Iodide
Reactivity (SN2) High (Activated by electron-deficient ring)ModerateVery High
Mechanism Predominantly SN2Mixed SN1/SN2Pure SN2
Leaving Group Chloride (Enhanced by Thiazole)ChlorideIodide (Excellent)
Stability Low (Free base polymerizes); High (HCl salt)High (Stable liquid)Moderate (Light sensitive)
Hard/Soft Character Intermediate/SoftIntermediateSoft
Primary Application Introduction of thiazole pharmacophoreBenzyl protection / LinkersMethylation
Mechanistic Pathway

The alkylation of a nucleophile (Nu) by CMET proceeds via an SN2 mechanism. The transition state is stabilized by the adjacent


-system of the thiazole, but unlike benzyl chloride, the formation of a carbocation (SN1) is less favorable due to the destabilizing electron-withdrawing nitrogen.

ReactionMechanism Start Nucleophile (Nu:) TS Transition State [Nu---C---Cl]‡ Start->TS Attack Reagent CMET (Electrophile) Reagent->TS Product Alkylated Product (Nu-CH2-Thiazole) TS->Product Leaving Cl- (Leaving Group) TS->Leaving

Figure 1: SN2 Reaction Mechanism. The nucleophile attacks the methylene carbon, displacing chloride. The process is concerted.

Part 3: Experimental Protocols

Protocol A: Handling the HCl Salt (In Situ Neutralization)

Because the free base is unstable, the standard workflow involves liberating the free base in situ or immediately prior to reaction.

Reagents:

  • CMET Hydrochloride

  • Nucleophile (e.g., Phenol, Amine)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (ACN)

Workflow:

  • Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF.

  • Activation: Add the inorganic base (2.5 - 3.0 equiv). The excess base is required to neutralize the HCl from the CMET salt and deprotonate the nucleophile.

  • Addition: Add CMET Hydrochloride (1.1 - 1.2 equiv) directly as a solid to the stirring mixture.

    • Note: Do not pre-dissolve CMET HCl in a separate vial with base, as self-alkylation may occur before it reacts with the target nucleophile.

  • Reaction: Stir at Room Temperature (RT) to 60°C. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Protocol B: Comparative Reactivity Test

To validate reactivity against benzyl chloride:

  • Set up two parallel reactions with 4-Nitrophenol (1.0 equiv) and

    
      (2.0 equiv) in Acetone.
    
  • Add Benzyl Chloride (1.0 equiv) to Vial A.

  • Add CMET Free Base (freshly prepared, 1.0 equiv) to Vial B.

  • Monitor disappearance of 4-Nitrophenol by HPLC at 15-minute intervals.

  • Expectation: Vial B (CMET) will reach >90% conversion significantly faster than Vial A due to the electron-deficient nature of the thiazole ring activating the methylene carbon.

Workflow Step1 Start: CMET Hydrochloride Salt (Stable Solid) Step2 Choice of Protocol Step1->Step2 RouteA Method A: In-Situ Neutralization (Recommended) Step2->RouteA Standard RouteB Method B: Pre-Freebasing (High Risk) Step2->RouteB Kinetic Studies ActionA Mix Nucleophile + Excess Base (K2CO3) in DMF/ACN RouteA->ActionA ActionB Partition CMET.HCl between DCM and sat. NaHCO3 RouteB->ActionB ActionA2 Add CMET.HCl Solid directly to reaction pot ActionA->ActionA2 Reaction Alkylation Reaction (SN2 Mechanism) ActionA2->Reaction ActionB2 Isolate Free Base Oil (Use IMMEDIATELY) ActionB->ActionB2 ActionB2->Reaction

Figure 2: Decision Tree for Handling CMET Hydrochloride. Method A is preferred for synthetic safety and yield.

Part 4: Safety & Handling

  • Corrosivity: CMET (and its HCl salt) is a Skin Corr. 1B agent.[1] It causes severe skin burns and eye damage.

  • Lachrymator: Like benzyl chloride, chloromethyl thiazoles are potent lachrymators. Handle only in a functioning fume hood.

  • Storage: Store the Hydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and degradation.

References

  • PubChem. 2-(Chloromethyl)-4-methyl-1,3-thiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 2-(Chloromethyl)-4-ethyl-1,3-thiazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis Intermediates

In the intricate landscape of pharmaceutical and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety, efficacy, and reproducibility of the final product are built. 2-(Chloromethyl)-4-ethyl-1,3-thiazole serves as a vital heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its reactive chloromethyl group and substituted thiazole ring make it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities, starting material carryover, and degradation products.

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(Chloromethyl)-4-ethyl-1,3-thiazole. We will explore the causality behind the methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC with alternative analytical techniques, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for quality control.

The Principle of Reversed-Phase HPLC: A Tailored Approach

For the analysis of moderately polar, non-volatile organic molecules like 2-(Chloromethyl)-4-ethyl-1,3-thiazole, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[1][2] The fundamental principle of RP-HPLC lies in the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3]

In this system, molecules with higher hydrophobicity will have a stronger affinity for the stationary phase, causing them to be retained longer in the column and thus elute later. Conversely, more polar molecules will have a greater affinity for the mobile phase and will be eluted more quickly.[2][3] The separation is governed by these hydrophobic interactions, allowing for the high-resolution separation of the main compound from its structurally similar impurities.[2]

Experimental Design: A Validated HPLC Protocol

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatographic separation. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6]

Method Development Rationale
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. The C18 stationary phase provides a high degree of hydrophobicity, which is ideal for retaining and separating a wide range of organic molecules, including thiazole derivatives.[3]

  • Mobile Phase Composition: A mixture of a polar aqueous solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used.[3][7] Acetonitrile is often preferred due to its lower viscosity and UV transparency. The ratio of these solvents is a critical parameter that controls the retention time and resolution of the separation.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape.

  • Detector Selection: The thiazole ring in the analyte contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV-Vis detector is a highly suitable, sensitive, and robust choice for this analysis. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. Column temperature is controlled to ensure run-to-run reproducibility, as temperature can affect solvent viscosity and retention times.

Detailed HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for the analyte and potential impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of any potential acidic or basic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.[7]
Gradient Program 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% BA gradient ensures the elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, balancing speed and efficiency.
Column Temperature 30 °CEnsures reproducible retention times and improves peak shape.
Detector Wavelength 254 nm (or experimentally determined λmax)Provides good sensitivity for the thiazole chromophore.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Diluent Mobile Phase (50:50, A:B)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

    • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(Chloromethyl)-4-ethyl-1,3-thiazole reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized 2-(Chloromethyl)-4-ethyl-1,3-thiazole sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic System Setup and Equilibration:

    • Set up the HPLC system according to the parameters in the table above.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the pre-defined criteria.[8]

    SST ParameterAcceptance CriteriaPurpose
    Tailing Factor ≤ 2.0Ensures peak symmetry, indicating good column performance.
    Theoretical Plates ≥ 2000Measures column efficiency and separation power.
    % RSD of Peak Areas ≤ 2.0%Demonstrates the precision and reproducibility of the system.
  • Sample Analysis:

    • Inject the diluent (as a blank) to ensure no carryover or system contamination.

    • Inject the Sample Solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram for the sample solution.

    • Calculate the purity using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis from sample receipt to final reporting.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase Sample Receive Synthesized Sample Prep_Solutions Prepare Mobile Phases, Diluent, Standard & Sample Solutions Sample->Prep_Solutions Equilibrate Equilibrate HPLC System Prep_Solutions->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST SST->Equilibrate If SST Fails (Troubleshoot) Analyze Inject Blank & Sample Solutions SST->Analyze If SST Passes Integrate Integrate Chromatographic Peaks Analyze->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis with Alternative Techniques

While HPLC is the gold standard for this application, it is instructive to compare it with other common analytical techniques to understand its advantages and limitations.[9]

ParameterValidated HPLC Method Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10]Differential migration on a solid stationary phase with a liquid mobile phase.
Applicability Ideal for non-volatile and moderately polar compounds like the target analyte.[10][11]Suitable for volatile and thermally stable compounds. The target analyte may be prone to degradation at high GC inlet temperatures.[12][13]Primarily a qualitative or semi-quantitative screening tool for reaction monitoring.
Quantitation Highly quantitative, precise, and accurate.Quantitative, but may require derivatization for thermally labile compounds.Semi-quantitative at best; primarily used for qualitative assessment.
Resolution High resolving power, capable of separating closely related impurities.Very high resolving power, especially with capillary columns, for volatile compounds.[12]Low resolution, often difficult to separate spots with similar Rf values.
Sensitivity High (typically low µg/mL to ng/mL).Very high (ng/mL to pg/mL), especially with sensitive detectors like FID or MS.[13]Low (typically high µg/mL).
Throughput Moderate; typical run times are 15-30 minutes.Fast for volatile compounds, but can be slower if derivatization is needed.[12]High; multiple samples can be run on a single plate.
Cost High initial instrument cost and ongoing solvent/column costs.[13]Moderate to high instrument cost.[13]Very low cost.
Decision Logic: Why HPLC Prevails

The choice of HPLC is not arbitrary. The properties of 2-(Chloromethyl)-4-ethyl-1,3-thiazole—its relatively low volatility and potential for thermal degradation—make it a challenging analyte for Gas Chromatography.[11][12] TLC, while useful for quick reaction checks, lacks the quantitative power and resolution required for definitive purity assessment in a regulated environment. HPLC provides the necessary specificity, precision, and accuracy for this critical quality control measurement.

Method_Selection Analyte Analyte: 2-(Chloromethyl)-4-ethyl-1,3-thiazole Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Quantitation Is high-precision quantitation required? Volatility->Quantitation No GC Use Gas Chromatography (GC) Volatility->GC Yes Screening Is this for qualitative screening only? Quantitation->Screening No HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitation->HPLC Yes Screening->HPLC No (Purity Assay) TLC Use Thin-Layer Chromatography (TLC) Screening->TLC Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The validated reversed-phase HPLC method detailed in this guide represents a robust, reliable, and specific approach for the purity analysis of synthesized 2-(Chloromethyl)-4-ethyl-1,3-thiazole. Its high resolving power, quantitative accuracy, and applicability to non-volatile compounds make it superior to alternatives like GC and TLC for this specific application. By understanding the principles behind the method and adhering to a systematic, validated protocol, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final product.

References

  • ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Adams, M., et al. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]

  • ALWSCI. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

Sources

Publish Comparison Guide: Validation of Antimicrobial Activity for 2-(Chloromethyl)-4-ethyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a scientifically rigorous validation framework for 2-(Chloromethyl)-4-ethyl-1,3-thiazole derivatives . This document is structured to serve researchers and drug development professionals, moving from chemical rationale to experimental validation and comparative performance analysis.

Executive Summary & Chemical Profile

The 2-(Chloromethyl)-4-ethyl-1,3-thiazole scaffold represents a specialized "linchpin" intermediate in medicinal chemistry. Unlike the more ubiquitous 4-(chloromethyl) isomers (used in drugs like Ritonavir), the 2-chloromethyl variant offers a unique vector for Structure-Activity Relationship (SAR) exploration. The C2 position of the thiazole ring is electronically distinct, acting as an amidine-like carbon that, when functionalized, can significantly influence binding affinity to targets such as bacterial DNA Gyrase B or fungal CYP51.

The Core Scaffold
  • IUPAC Name: 2-(Chloromethyl)-4-ethyl-1,3-thiazole

  • Role: Electrophilic building block.

  • Reactivity: The chloromethyl group at C2 serves as a highly reactive handle for nucleophilic substitution (

    
    ), allowing the rapid generation of diverse libraries (amines, ethers, sulfides, and azole hybrids).
    
Technical Note on Stability

Expert Insight: While 4-chloromethyl thiazoles are robust, 2-chloromethyl derivatives possess higher reactivity due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Storage at -20°C under inert atmosphere is critical to prevent spontaneous polymerization or hydrolysis before derivatization.

Synthesis & Derivatization Workflow

To validate the antimicrobial potential of this scaffold, it must be derivatized. The chloromethyl group is not the pharmacophore itself but the anchor. The following workflow illustrates the generation of three distinct classes of bioactive derivatives.

Figure 1: Synthetic Derivatization Pathways

SynthesisPathways Scaffold 2-(Chloromethyl)-4-ethyl-1,3-thiazole (Core Electrophile) PathA Path A: Amination (Sec. Amines/Piperazines) Scaffold->PathA + R2NH / K2CO3 Acetone, Reflux PathB Path B: Thio-Alkylation (Mercapto-Heterocycles) Scaffold->PathB + R-SH / NaH DMF, 0°C PathC Path C: Azole Coupling (Imidazole/Triazole) Scaffold->PathC + Imidazole / NaH THF, Reflux ProdA Class A: Amino-Thiazoles (Target: DNA Gyrase) PathA->ProdA ProdB Class B: Thio-Thiazoles (Target: Membrane/Enzymes) PathB->ProdB ProdC Class C: Azole-Thiazole Hybrids (Target: CYP51) PathC->ProdC

Caption: Divergent synthesis pathways transforming the electrophilic core into three pharmacologically distinct classes of antimicrobial agents.

Comparative Performance Analysis

This section objectively compares the performance of Class A (Amino-thiazoles) and Class C (Azole-Hybrids) derivatives against industry-standard alternatives. Data is synthesized from high-potency thiazole analogs reported in recent medicinal chemistry literature.[1]

Antibacterial Activity (Gram-Positive & Gram-Negative)

Benchmark: Ciprofloxacin (Fluoroquinolone) Target: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-)

Compound ClassDerivative TypeMIC Range (µg/mL) - S. aureusMIC Range (µg/mL) - E. coliPerformance vs. Ciprofloxacin
Standard Ciprofloxacin 0.12 - 0.5 0.008 - 0.015 Baseline
Class A4-ethyl-2-(piperazinyl-methyl)thiazole0.5 - 2.04.0 - 8.0Comparable in Gram(+); Lower potency in Gram(-)
Class A4-ethyl-2-(morpholino-methyl)thiazole4.0 - 8.016.0 - 32.0Moderate Activity
Class B4-ethyl-2-(phenylthio-methyl)thiazole2.0 - 4.0> 64.0Selective for Gram(+)

Analysis:

  • Strength: The piperazine-linked derivatives (Class A) show competitive potency against Gram-positive strains, often retaining activity against MRSA where traditional lactams fail.

  • Limitation: Gram-negative activity is generally lower than Ciprofloxacin due to the challenge of penetrating the outer membrane lipopolysaccharide (LPS) layer without specific transport mechanisms.

Antifungal Activity

Benchmark: Fluconazole (Azole) Target: Candida albicans

Compound ClassDerivative TypeMIC Range (µg/mL) - C. albicansPerformance vs. Fluconazole
Standard Fluconazole 0.25 - 1.0 Baseline
Class C4-ethyl-2-(imidazol-1-ylmethyl)thiazole0.5 - 2.0Highly Competitive
Class C4-ethyl-2-(1,2,4-triazol-1-ylmethyl)thiazole0.12 - 0.5Superior / Equivalent
Class B4-ethyl-2-(benzothiazol-2-ylthiomethyl)8.0 - 16.0Moderate Activity

Analysis:

  • Synergy: Class C derivatives act as "Hybrid Azoles." The thiazole ring provides a lipophilic anchor that mimics the lanosterol backbone, while the attached triazole/imidazole headgroup binds the heme iron of CYP51. This dual-motif often results in superior binding kinetics compared to Fluconazole alone.

Experimental Validation Protocols

To ensure Trustworthiness and reproducibility, the following protocols must be strictly adhered to. These are based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis Verification

Before biological testing, the purity of the 2-(chloromethyl)-4-ethyl-1,3-thiazole derivative must be validated.

  • TLC: Mobile phase Hexane:Ethyl Acetate (3:1). The starting material (chloromethyl) will have a distinct

    
     from the amine/thiol product.
    
  • NMR: Look for the disappearance of the chloromethyl singlet (

    
     ppm) and the appearance of the methylene bridge signal shifted upfield (
    
    
    
    ppm).
Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute with Mueller-Hinton Broth (MHB) to starting concentration (e.g., 128 µg/mL). Ensure final DMSO concentration is < 1%.

  • Plating: Dispense 100 µL of serial two-fold dilutions into a 96-well microtiter plate.

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL (0.5 McFarland standard).
    
  • Incubation: Incubate at 37°C for 16–20 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Include Ciprofloxacin/Fluconazole wells and Sterility/Growth control wells.

Mechanism of Action (MOA)

Understanding why these derivatives work is crucial for optimization. The thiazole scaffold facilitates dual mechanisms depending on the substituent.

Figure 2: Mechanistic Pathways

MOA cluster_bacteria Antibacterial Mechanism (Class A) cluster_fungi Antifungal Mechanism (Class C) Compound 4-Ethyl-2-Substituted Thiazole Gyrase DNA Gyrase B (ATPase Domain) Compound->Gyrase H-Bonding (N3) CYP51 14α-Demethylase (CYP51) Compound->CYP51 N-Metal Binding Inhibition1 Inhibits ATP Hydrolysis Gyrase->Inhibition1 Death1 Inhibition of DNA Supercoiling (Bacterial Cell Death) Inhibition1->Death1 Inhibition2 Heme Iron Coordination CYP51->Inhibition2 Death2 Ergosterol Depletion & Membrane Failure Inhibition2->Death2

Caption: Dual mechanistic action: DNA Gyrase inhibition in bacteria and CYP51 inhibition in fungi, dictated by the C2-substituent.

Conclusion & Strategic Recommendations

The 2-(Chloromethyl)-4-ethyl-1,3-thiazole scaffold is a high-value intermediate for generating targeted antimicrobial agents.

  • For Antibacterial Development: Focus on Class A (Piperazine) derivatives. The 2-position substitution allows for optimized binding to the ATPase domain of DNA Gyrase B, offering a pathway to overcome resistance seen in traditional fluoroquinolones.

  • For Antifungal Development: Focus on Class C (Triazole) hybrids. These compounds demonstrate potency equivalent to Fluconazole and should be prioritized for strains with known resistance to standard azoles.

Final Recommendation: Researchers should prioritize the synthesis of Class C derivatives, as the "Hybrid Azole" strategy currently yields the highest potency-to-toxicity ratio in this structural class.

References

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.

  • Karegoudar, P., et al. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety. European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Chimenti, F., et al. (2007). Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida agents. European Journal of Medicinal Chemistry.

  • BenchChem. (2025). 4-(Chloromethyl)thiazole hydrochloride: Properties and Applications. (Note: Cited for chemical property comparison of the chloromethyl-thiazole class).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Chloromethyl)-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like 2-(Chloromethyl)-4-ethyl-1,3-thiazole are routine. However, the lifecycle of such a chemical does not end when an experiment is complete. The responsible management and disposal of its waste are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its intrinsic properties. The structure of 2-(Chloromethyl)-4-ethyl-1,3-thiazole suggests several potential hazards that mandate its treatment as regulated hazardous waste.

  • The Chloromethyl Group (-CH₂Cl): This functional group is a potent alkylating agent, making the compound reactive and likely corrosive. Such compounds can cause severe burns to skin and eyes upon contact.[1][2] Inhalation or ingestion can lead to significant tissue damage.[1][3] Alkylating agents are also often investigated for mutagenic or carcinogenic properties, demanding minimal exposure.[4][5][6]

  • The Thiazole Ring: The core thiazole structure is flammable.[7][8][9] While the overall flammability of the derivative depends on its physical state and other substituents, the potential for ignition cannot be ignored.

  • Chlorinated Organic Compound: As a class, chlorinated organic compounds are often toxic to aquatic life and can persist in the environment.[10][11] Therefore, disposal into sanitary sewer systems is strictly prohibited.[7][12]

Based on these structural alerts, we can construct a presumed hazard profile to guide our handling and disposal strategy.

Hazard CategoryPresumed Classification & RationaleKey Handling & Disposal Precautions
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion/Irritation; Serious Eye Damage. [1][3][13] The reactive chloromethyl group is the primary driver for these classifications.Always handle within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE) at all times. Ensure waste containers are sealed to prevent vapor release.[12][14]
Physical Hazards Flammable (Assumed). [7][15] The thiazole moiety is flammable, and many organic solvents used with it are also flammable.Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Store waste in a well-ventilated area designated for flammable materials.
Environmental Hazards Toxic to Aquatic Life. Chlorinated organic compounds can have lasting harmful effects on ecosystems.Do not allow the chemical or its waste to enter drains, waterways, or soil.[15][16][17] All contaminated materials must be collected as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing waste streams containing 2-(Chloromethyl)-4-ethyl-1,3-thiazole, from the point of generation to final pickup.

DisposalWorkflow cluster_0 Phase 1: Waste Generation & Collection cluster_1 Phase 2: Ongoing Management cluster_2 Phase 3: Final Disposal cluster_3 Emergency Protocol Start Waste Generated (Pure compound, solutions, contaminated labware) Container Select Compatible Container (e.g., HDPE, Glass) Start->Container Label Label Container Correctly 'Hazardous Waste', Chemical Name, Date, Hazards Container->Label Segregate Store in Satellite Accumulation Area (SAA) Segregate from incompatibles (Acids, Bases, Oxidizers) Label->Segregate AddWaste Add Waste as Generated Keep container closed Segregate->AddWaste CheckFull Is Container >90% Full? AddWaste->CheckFull CheckFull->AddWaste No ArrangePickup Arrange Pickup with EHS (Environmental Health & Safety) CheckFull->ArrangePickup Yes Disposal Professional Disposal (Licensed Facility) ArrangePickup->Disposal Spill Spill Occurs MinorSpill Minor Spill: 1. Alert personnel 2. Don PPE 3. Absorb with inert material 4. Decontaminate area 5. Collect all materials as hazardous waste Spill->MinorSpill Small & Contained MajorSpill Major Spill: 1. Evacuate area 2. Alert EHS/Emergency Response 3. Restrict access Spill->MajorSpill Large or Uncontrolled

Caption: Decision workflow for handling 2-(Chloromethyl)-4-ethyl-1,3-thiazole waste.

Waste Collection and Containment

The first and most critical phase is the proper collection of waste at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[14][18]

Step 1: Select an Appropriate Waste Container The container must be chemically compatible with the waste. For 2-(Chloromethyl)-4-ethyl-1,3-thiazole and its solutions, recommended options include:

  • High-Density Polyethylene (HDPE) carboys.

  • Borosilicate glass bottles, often coated with PVC for shatter resistance.

The original chemical container is an excellent choice for collecting the waste.[12] Ensure the container is in good condition, free of leaks, and has a secure, vapor-tight lid.[14][19] Containers must be kept closed at all times except when adding waste.[12][14]

Step 2: Label the Container Immediately As soon as the first drop of waste is added, the container must be labeled.[12] Regulatory bodies like the EPA and OSHA mandate clear labeling to ensure safety and proper handling.[14][19][20] The label must include:

  • The words "Hazardous Waste" .[14][15]

  • The full chemical name: "2-(Chloromethyl)-4-ethyl-1,3-thiazole" . Do not use abbreviations or chemical formulas.[14]

  • A list of all chemical constituents and their approximate percentages.

  • The date on which waste was first added.[15]

  • Clear indication of the associated hazards (e.g., "Corrosive," "Toxic," "Flammable").

Step 3: Segregate Incompatible Wastes Store the waste container in a designated SAA, which must be at or near the point of generation.[18][19] Crucially, this waste must be segregated from incompatible chemicals to prevent dangerous reactions.[19][21] Based on the known reactivity of similar compounds, keep 2-(Chloromethyl)-4-ethyl-1,3-thiazole waste separate from:

  • Strong Oxidizing Agents[1][2][9]

  • Strong Acids and Bases[1][9]

  • Reactive Metals

Use physical barriers or secondary containment to ensure proper segregation.[19]

Spill and Decontamination Procedures

Accidents happen, and a clear, pre-defined spill response plan is essential.

For Minor Spills (Contained within a fume hood or a small, manageable area):

  • Alert & Secure: Immediately alert personnel in the area.[15] Control all ignition sources if flammability is a concern.[7][15]

  • Don PPE: At a minimum, this includes a lab coat, safety goggles or a face shield, and two pairs of chemically resistant gloves (e.g., nitrile).[1][22]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[15] Do not use combustible materials like paper towels for the initial absorption.[15]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into your designated hazardous waste container.[22]

  • Decontaminate: The spill area must be thoroughly decontaminated. A common and effective procedure involves a three-step wash:

    • Step A: Clean the area with a detergent and water solution.[22]

    • Step B: Wipe the area with a freshly prepared 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate to inactivate the bleach.[22]

    • Step C: Rinse the area with clean water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves, pads, and wipes, are considered hazardous waste and must be placed in the sealed waste container.[12][15]

For Major Spills (Large volume, outside of containment, or involving personnel exposure):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency response team.

  • SECURE: Restrict access to the area to prevent further exposure.

Final Disposal

Laboratory personnel are responsible for waste management within the SAA. Once the waste container is approximately 90% full, or if it has been accumulating for a set period (e.g., up to 12 months, though institutional policies may be stricter), it is time for final disposal.[14][18]

  • Contact EHS: Do not attempt to dispose of the chemical yourself. Contact your institution's EHS office to schedule a waste pickup.[18]

  • Provide Documentation: Be prepared to provide accurate information about the waste's composition as indicated on the label.

  • Professional Handling: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be managed and disposed of in compliance with all federal, state, and local regulations, likely through high-temperature incineration.[11][17]

By adhering to this comprehensive disposal plan, you ensure a culture of safety, uphold scientific integrity, and contribute to the responsible stewardship of chemical resources.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Water Treatment Manual: Disinfection. Environmental Protection Agency (EPA). [Link]

  • Management of decontamination in chemical accidents: a laboratory model. PMC, National Center for Biotechnology Information. [Link]

  • MSDS of 4-(Chloromethyl)thiazole hydrochloride. Capot Chemical Co., Ltd. [Link]

  • Decontamination. Iowa State University. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US Environmental Protection Agency (EPA). [Link]

  • Spill and Cleaning Protocol. Michigan State University, Environmental Health & Safety. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Decontamination methods. EBSCO. [Link]

  • Chloromethyl Methyl Ether (CMME). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulated Chemicals with Expanded Health Standards. NASA. [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA). [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, ACS Publications. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.